Benzotriazole-5-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2H-benzotriazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)4-1-2-5-6(3-4)9-10-8-5/h1-3H,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOVBFFLXKJFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10881049 | |
| Record name | 1H-Benzotriazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10881049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23814-12-2, 60932-58-3 | |
| Record name | 1H-Benzotriazole-5-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023814122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzotriazolecarboxylic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060932583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzotriazolecarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Benzotriazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
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| Record name | 1H-benzotriazolecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1H-Benzotriazole-5-carboxylic acid | |
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Synthetic Methodologies and Chemical Transformations of Benzotriazole 5 Carboxylic Acid
Conventional Synthetic Routes to Benzotriazole-5-carboxylic Acid
The traditional and most widely employed method for the synthesis of this compound involves the cyclization of a substituted benzene (B151609) derivative.
The primary conventional route for synthesizing this compound is through the reaction of 3,4-diaminobenzoic acid with sodium nitrite (B80452). ijpsonline.comchemicalbook.comprepchem.com This reaction is typically carried out in an acidic medium, most commonly glacial acetic acid, which facilitates the diazotization of one of the amino groups, followed by an intramolecular cyclization to form the stable triazole ring. ijpsonline.comijariie.comgsconlinepress.com
The process involves suspending 3,4-diaminobenzoic acid in glacial acetic acid and then adding a solution of sodium nitrite. ijpsonline.com The reaction is exothermic, and the temperature is often controlled by cooling. chemicalbook.comprepchem.com The product, this compound, precipitates from the reaction mixture and can be collected by filtration. ijpsonline.comprepchem.com Yields for this method are generally good, with some reported procedures achieving up to 91%. chemicalbook.com
| Starting Material | Reagents | Solvent | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 3,4-Diaminobenzoic acid | Sodium nitrite | Glacial acetic acid, Water | Stirred at room temperature for 2 hours after initial cooling to <5°C | 72% | prepchem.com |
| 3,4-Diaminobenzoic acid | Sodium nitrite | Aqueous Acetic acid | Stirred overnight at 0-5°C | 91% | chemicalbook.com |
| 3,4-Diaminobenzoic acid | Sodium nitrite | Glacial acetic acid | Stirred for 30 minutes | Not specified | ijpsonline.com |
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include temperature, reaction time, and the ratio of reactants. For instance, maintaining a low temperature during the addition of sodium nitrite helps to control the exothermic nature of the reaction and minimize side product formation. chemicalbook.comprepchem.com The reaction time can also be varied, with some procedures calling for stirring for as little as 30 minutes, while others extend it to several hours or even overnight to ensure complete reaction. ijpsonline.comchemicalbook.comprepchem.com The molar ratio of sodium nitrite to 3,4-diaminobenzoic acid is another critical factor, with a slight excess of sodium nitrite often used to ensure complete conversion. prepchem.com Industrial-scale production may involve the use of continuous flow reactors to ensure consistent quality and high throughput.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govarkat-usa.orgpharmainfo.in While the direct synthesis of this compound via microwave irradiation from 3,4-diaminobenzoic acid has been reported as challenging due to the highly exothermic nature of the reaction, microwave technology has been successfully applied to the synthesis of various benzotriazole (B28993) derivatives. ijpsonline.com For instance, the N-alkylation of benzotriazole has been achieved with good yields under microwave irradiation. nih.gov This suggests that for certain transformations involving the benzotriazole core, microwave heating can be a highly effective and green alternative.
Solvent-free, or solid-state, reactions represent another important green chemistry approach. By eliminating the need for solvents, these methods reduce waste and can simplify product purification. While the primary synthesis of this compound typically requires a solvent, subsequent derivatization reactions have been successfully carried out under solvent-free conditions. For example, the N-alkylation of benzotriazole has been performed efficiently under solvent-free conditions using microwave irradiation, demonstrating the potential for greener transformations of this heterocyclic system. gsconlinepress.com In some cases where reactants are solid, a few drops of a solvent like dichloroform are added to homogenize the mixture. acs.org
Derivatization Strategies for this compound
The carboxylic acid group of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. nih.gov
One of the most common derivatization reactions is esterification. The carboxylic acid can be converted to its corresponding ester, such as methyl benzotriazole-5-carboxylate, by reacting it with an alcohol like methanol (B129727) in the presence of an acid catalyst. Another approach involves first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride. For example, this compound can be refluxed with thionyl chloride to produce benzotriazole-5-carbonyl chloride. ijpsonline.com This acid chloride can then readily react with various nucleophiles, such as amines, to form amides. ijpsonline.com
Furthermore, the benzotriazole ring itself can be functionalized. For instance, N-alkylation can be achieved by reacting the benzotriazole with alkyl halides. nih.gov The carboxylic acid group can also be used to synthesize more complex structures, such as coordination polymers and metal-organic frameworks (MOFs), where it acts as a ligand to coordinate with metal ions. chemicalbook.comrsc.org
| Reaction Type | Reagents | Product | Reference |
|---|---|---|---|
| Acid Chloride Formation | Thionyl chloride | Benzotriazole-5-carbonyl chloride | ijpsonline.com |
| Amide Synthesis | Benzotriazole-5-carbonyl chloride, Amines | 5-substituted benzotriazole amides | ijpsonline.com |
| Esterification | Alcohol (e.g., Methanol), Acid catalyst | Benzotriazole-5-carboxylate ester | google.com |
| Coordination Polymer Synthesis | Cupric ions | Cupric benzotriazole-5-carboxylate assemblies | chemicalbook.com |
| Coordination Polymer Synthesis | Zinc ions, 1,10-phenanthroline (B135089) | [Zn(Btca)(Phen)]n | chemicalbook.com |
Esterification Reactions of the Carboxylic Acid Moiety
The carboxylic acid group of this compound readily undergoes esterification, a fundamental transformation for modifying its solubility and reactivity. Standard acid-catalyzed esterification with alcohols, such as methanol in the presence of sulfuric acid, yields the corresponding methyl ester with high theoretical efficiency. Another effective method involves the use of coupling agents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of a base such as N,N-diisopropylethylamine (DIEA). nih.gov This approach is particularly useful for synthesizing a variety of benzotriazole esters under mild conditions. nih.gov
A notable method for preparing alkyl esters involves reacting this compound with an alcohol in the presence of an inorganic halide, such as thionyl chloride. google.com This process is believed to proceed through the in-situ formation of a more reactive benzotriazole halide intermediate, which then reacts with the alcohol. google.com This technique has been shown to be effective for a range of alkyl groups, from C1 to C18, and can be performed at elevated temperatures to achieve high yields and purity. google.com
| Reactant | Reagent | Conditions | Product | Yield | Reference |
| This compound | Methanol, H₂SO₄ | - | Methyl benzotriazole-5-carboxylate | >85% (theoretical) | |
| 5-Benzimidazolecarboxylic acid | HBTU, DIEA | DMF, 25°C, 3 hr | 1H-Benzoimidazole-5-Carboxylic Acid Benzotriazol-1-yl Ester | - | nih.gov |
| Benzotriazole 4- & 5-carboxylic acid mixture | 1-Dodecyl alcohol, Thionyl chloride | 100-120°C, 2 hr | Carboxyl benzotriazole alkyl ester | 98% | google.com |
Amidation Reactions and Amide Derivative Synthesis
The synthesis of amides from this compound is a crucial transformation for introducing diverse functionalities. One common route involves the initial conversion of the carboxylic acid to its more reactive acyl chloride, which then readily reacts with various amines. researchgate.net For example, the reaction of benzotriazole-5-carbonyl chloride with amines like 2-methylaniline, n-butylamine, or benzylamine (B48309) in benzene affords the corresponding N-substituted benzotriazole-5-carboxamides. researchgate.net Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for these amidation reactions compared to conventional heating. researchgate.net
Alternatively, N-acylbenzotriazoles, which are stable and easily handled acylating agents, can be employed. thieme-connect.com These intermediates react with amines to form amides under mild conditions, often avoiding the side reactions associated with more reactive acylating agents like acid chlorides. thieme-connect.com
| Reactant | Reagent | Conditions | Product | Yield (Conventional/Microwave) | Reference |
| Benzotriazole-5-carbonyl chloride | 2-Methylaniline | Benzene, Reflux or MW (180 W) | N-(2-methylphenyl)-1H-benzo[d] chemicalbook.comtsijournals.comtriazole-5-carboxamide | 72% / 83% | researchgate.net |
| Benzotriazole-5-carbonyl chloride | n-Butylamine | Benzene, Reflux or MW (180 W) | N-butyl-1H-benzo[d] chemicalbook.comtsijournals.comtriazole-5-carboxamide | 65% / 85% | researchgate.net |
| Benzotriazole-5-carbonyl chloride | Benzylamine | Benzene, Reflux or MW (180 W) | N-benzyl-1H-benzo[d] chemicalbook.comtsijournals.comtriazole-5-carboxamide | 70% / 93% | researchgate.net |
Formation of Acyl Chloride Intermediates
The conversion of this compound to its acyl chloride is a key step in activating the carboxyl group for subsequent nucleophilic substitution reactions, such as amidation and esterification. researchgate.net This transformation is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂), often under reflux conditions. researchgate.netchemicalbook.comresearchgate.net The resulting benzotriazole-5-carbonyl chloride is a reactive intermediate that is generally used in situ for further reactions. researchgate.net The formation of the acyl chloride is a critical step for the synthesis of various derivatives.
N-Alkylation and N-Acylation Reactions on the Benzotriazole Ring System
The nitrogen atoms of the benzotriazole ring are susceptible to electrophilic attack, allowing for N-alkylation and N-acylation reactions. N-alkylation can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. researchgate.netijariie.com The reaction often yields a mixture of N1 and N2 isomers, with the ratio depending on the reaction conditions and the nature of the alkylating agent. researchgate.netijariie.com For instance, the use of a basic ionic liquid like 1-butyl-3-methylimidazolium hydroxide (B78521) ([Bmim]OH) under solvent-free conditions has been reported as an efficient and environmentally friendly method for N-alkylation. researchgate.net A metal-free, site-selective N1-alkylation has been achieved using diazoalkanes in the presence of B(C₆F₅)₃ as a catalyst. rsc.org
N-acylation of the benzotriazole ring can be accomplished using acid chlorides or acid anhydrides. ijariie.com N-acylbenzotriazoles are stable, crystalline solids that serve as excellent acylating agents for a wide range of nucleophiles, including amines, alcohols, and thiols. thieme-connect.comorganic-chemistry.org An improved one-pot procedure for synthesizing N-acylbenzotriazoles involves the reaction of a carboxylic acid with benzotriazole and thionyl chloride in dichloromethane (B109758) at room temperature. organic-chemistry.org
Introduction of Diverse Functional Groups for Structure-Property Modulation
The versatile reactivity of this compound allows for the introduction of a wide array of functional groups to modulate its structural and electronic properties. The carboxylic acid moiety provides a handle for creating esters and amides, as previously discussed. nih.govgoogle.comresearchgate.net Furthermore, the benzotriazole ring itself can be functionalized. For example, the introduction of small hydrophobic groups like chloro or methyl groups onto the benzotriazole ring has been explored to modify biological activity. nih.gov
The bifunctional nature of this compound makes it a valuable ligand in coordination chemistry for the synthesis of metal-organic frameworks (MOFs). lookchem.com By varying the metal ions and reaction conditions, diverse coordination assemblies with different dimensionalities and properties can be constructed. lookchem.comsigmaaldrich.com
Scalability and Industrial Production Methodologies
The industrial production of this compound typically starts from the diazotization of 3,4-diaminobenzoic acid with sodium nitrite in an acidic medium, such as acetic acid. chemicalbook.com This is a well-established chemical process that can be scaled for large-scale manufacturing. google.com For industrial settings, optimizing reaction parameters such as temperature, pressure, and catalyst use is crucial for maximizing yield and purity. The use of continuous flow reactors can also be implemented to ensure consistent and efficient production. The scalability of the synthesis of its derivatives, such as esters, has also been demonstrated, with methods developed to produce high yields of high-purity products. google.com
Coordination Chemistry and Metal Organic Frameworks Featuring Benzotriazole 5 Carboxylic Acid
Benzotriazole-5-carboxylic Acid as a Ligand in Metal Complex Synthesis
This compound (H₂btca) has proven to be a highly effective bifunctional ligand in the creation of metal complexes. sigmaaldrich.com Its ability to coordinate with metal ions through both the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group facilitates the formation of diverse and structurally interesting coordination compounds.
Coordination Modes and Ligand Denticity
The versatility of this compound as a ligand is evident in its various coordination modes and resulting denticity. The deprotonated form of the ligand, benzotriazole-5-carboxylate (btca²⁻), can act as a bridge between metal centers, leading to the formation of extended structures. The coordination can involve the nitrogen atoms of the 1,2,3-triazolate group and the oxygen atoms of the carboxylate group.
The diversity of these coordination modes is influenced by factors such as the solvent system used during synthesis. For example, in a series of cupric coordination assemblies, the 1,2,3-triazolate group of the btca²⁻ ligand exhibited different bridging modes depending on the solvent medium. acs.orgnih.gov This resulted in a bidentate μ₁,₂ bridging mode in one complex, a bidentate μ₁,₃ bridging mode in another, and a tridentate μ₁,₂,₃ bridging mode in a third, showcasing the ligand's adaptability. acs.orgnih.gov This adaptability allows for the construction of coordination polymers with varying dimensionalities, from zero-dimensional metallomacrocycles to two- and three-dimensional frameworks. acs.orgnih.gov
Synthesis of Transition Metal Complexes (e.g., Zn, Mn, Co, Cu)
A variety of transition metal complexes incorporating this compound have been synthesized, often in conjunction with other organic ligands. These complexes exhibit a range of structural motifs and properties.
For instance, four new complexes, [Zn(btca)(2,2′-bpy)] (1), [Mn(btca)(2,2′-bpy)] (2), [Co(btca)(phen)] (3), and [Cu(btca)(phen)] (4), were synthesized and found to have similar 2D layered structures. researchgate.net In these structures, the metal centers are linked by the bridging btca²⁻ ligand. researchgate.net Another example is the hydrothermal synthesis of a new coordination polymer, [Zn(Btca)(Phen)]n, where zinc centers are linked by the btca²⁻ ligand to form a two-dimensional wave-like layer. sigmaaldrich.comresearchgate.net
The solvent also plays a crucial role in determining the final structure of the coordination assembly. Three different cupric coordination assemblies, [Cu(btca)(H₂O)₂], [Cu(btca)(H₂O)₃.₅]₈·16H₂O, and [Cu₂.₅(btca)₁.₅(Hbtca)₀.₅(μ-Cl)₀.₅(μ₃–OH)(H₂O)]·H₂O, were synthesized using different solvent media, resulting in 2D, 3D nanotubular, and 3D framework structures, respectively. acs.orgnih.gov The synthesis of various metal complexes, including those with Mn(II), Fe(III), and Co(II), has also been explored in the context of metallogel formation. acs.org
Table 1: Examples of Transition Metal Complexes with this compound
| Complex Formula | Metal Ion | Co-ligand | Dimensionality | Reference |
| [Zn(btca)(2,2′-bpy)] | Zn(II) | 2,2′-bipyridine | 2D | researchgate.net |
| [Mn(btca)(2,2′-bpy)] | Mn(II) | 2,2′-bipyridine | 2D | researchgate.net |
| [Co(btca)(phen)] | Co(II) | 1,10-phenanthroline (B135089) | 2D | researchgate.net |
| [Cu(btca)(phen)] | Cu(II) | 1,10-phenanthroline | 2D | researchgate.net |
| [Zn(Btca)(Phen)]n | Zn(II) | 1,10-phenanthroline | 2D | sigmaaldrich.comresearchgate.net |
| [Cu(btca)(H₂O)₂] | Cu(II) | None | 2D | acs.orgnih.gov |
Lanthanide Coordination Compounds Utilizing this compound
This compound has also been successfully employed in the synthesis of lanthanide coordination compounds, leading to materials with interesting luminescent properties.
A series of one-dimensional (1D) lanthanide complexes with the formula [Ln(Hbtca)₃(4,4′-bpy)(H₂O)₂]n·nH₂O (where Ln = Eu, Gd, Tb) were synthesized. researchgate.net In these structures, the lanthanide ions are connected by the Hbtca⁻ ligand and 4,4′-bipyridine. researchgate.net Another set of two-dimensional (2D) lanthanide-organic frameworks with the formula [Ln(Hbtca)₂(OAc)(H₂O)]n (where Ln = Sm, Eu, Gd, Tb, Er) were also prepared. researchgate.net These frameworks exhibit a square-grid-type network. researchgate.net
Furthermore, the combination of this compound with other ligands, such as oxalate, has led to the formation of 2D lanthanide-organic frameworks with the general formula {Ln(Hbtca)(C₂O₄)(H₂O)₂]·(H₂O)}n (where Ln = Sm, Ho). researchgate.net These layered structures are further assembled into three-dimensional supramolecular architectures through hydrogen bonding. researchgate.net The resulting lanthanide complexes often exhibit the characteristic luminescence of the respective lanthanide ions. researchgate.net
Design and Construction of Metal-Organic Frameworks (MOFs)
The design and construction of metal-organic frameworks (MOFs) is a significant area of materials science, focusing on the creation of porous crystalline materials with a wide range of potential applications. rsc.orgwpi.edu These frameworks are built from metal ions or clusters connected by organic ligands. rsc.orgwpi.edu
Hydrothermal Synthesis Protocols for MOF Formation
Hydrothermal synthesis is a widely used and effective method for the preparation of MOFs. researchgate.netresearchgate.net This technique involves the reaction of metal salts and organic linkers in water or a solvent mixture at elevated temperatures and pressures. researchgate.net The hydrothermal environment facilitates the dissolution of reactants and promotes the crystallization of the MOF structure. researchgate.net
This method has been successfully applied to synthesize a variety of MOFs using different metal ions and organic ligands, including those based on carboxylates. researchgate.net For example, a zinc-based MOF, [Zn₃(OH)₂(btca)₂], was synthesized using this compound. ul.ie This MOF exhibits interesting flexible properties and undergoes phase transformations upon water sorption. ul.ie The conditions of hydrothermal synthesis, such as temperature, pH, and reaction time, can be tuned to control the size, morphology, and properties of the resulting MOF crystals. researchgate.net
Solvent-Induced Synthesis of Diverse Dimensional Coordination Assemblies
The choice of solvent can have a profound impact on the structure and dimensionality of the resulting coordination assemblies. This phenomenon, known as solvent-induced synthesis, has been effectively utilized to create a variety of coordination polymers from the same set of reactants. acs.orgnih.govnih.gov
In the case of cupric complexes with this compound, the use of different solvent systems led to the formation of assemblies with distinct dimensionalities. acs.orgnih.gov A solvothermal reaction in one solvent medium produced a two-dimensional (2D) layered structure. acs.orgnih.gov Changing the solvent resulted in a zero-dimensional (0D) metallomacrocycle that self-assembled into a three-dimensional (3D) nanotubular network through hydrogen bonding. acs.orgnih.gov A third solvent system yielded a 3D framework with one-dimensional (1D) honeycomb channels. acs.orgnih.gov This demonstrates that the solvent not only acts as a reaction medium but also plays a crucial role in templating the final supramolecular architecture. The investigation of solvent effects is a key strategy in the rational design and synthesis of new coordination polymers with desired structures and properties. acs.orgnih.gov
Structural Characterization of MOF Architectures (1D, 2D, 3D Networks)
This compound is a bifunctional ligand capable of forming coordination polymers with varied dimensionalities, ranging from one-dimensional (1D) chains to complex three-dimensional (3D) frameworks. The final architecture is highly dependent on factors such as the choice of metal ion, solvent system, and the specific coordination modes adopted by the ligand. acs.orgrsc.org
The versatility of the H₂btca ligand, particularly the flexible coordination of its 1,2,3-triazolate group, allows for the assembly of diverse structural motifs. acs.org For instance, research on cupric coordination assemblies has demonstrated that by varying the solvent medium, different dimensional structures can be synthesized from nearly identical reactants. acs.org
A notable example includes a two-dimensional (2D) layered structure with a (4.8²) topology. acs.org In a different solvent system, a zero-dimensional (0D) neutral metallomacrocycle with an octagonal shape was formed; these individual units then self-assembled through hydrogen bonding to create a 3D nanotubular network. acs.org Furthermore, a complex 3D framework featuring 1D honeycomb channels has also been reported, constructed from strip-shaped chains of pentanuclear copper clusters. acs.org This structural diversity stems directly from the different ways the triazolate group of the btca²⁻ ligand binds to the metal centers, including bidentate μ₁,₂ bridging, bidentate μ₁,₃ bridging, and tridentate μ₁,₂,₃ bridging modes. acs.org
| Compound/MOF Formula | Metal Ion | Dimensionality | Topology/Structural Features |
| [Cu(btca)(H₂O)₂] | Cu(II) | 2D | Layers with (4.8²) topology |
| [Cu(btca)(H₂O)₃.₅]₈·16H₂O | Cu(II) | 0D → 3D | 0D octagonal metallomacrocycles extended into a 3D nanotubular network via H-bonding |
| [Cu₂.₅(btca)₁.₅(Hbtca)₀.₅(μ-Cl)₀.₅(μ₃–OH)(H₂O)]·H₂O | Cu(II) | 3D | Framework with 1D honeycomb channels |
| Co₃-btca | Co(II) | 1D | Contains 1D channels and unsaturated coordinated metal centers |
Influence of Auxiliary Ligands on MOF Topology and Structural Diversity
The introduction of auxiliary ligands into coordination systems containing this compound is a powerful strategy for modifying the resulting framework topology and enhancing structural diversity. rsc.org These secondary ligands, typically N-donor linkers, can influence the conformation and coordination modes of the primary H₂btca ligand, leading to entirely new network structures. rsc.org
Factors such as the geometry, size, and functionality of the auxiliary ligand play a crucial role in directing the final architecture of the MOF. nih.gov For example, the use of 1,10-phenanthroline (phen) as an auxiliary ligand in a system with H₂btca and Zn(II) ions leads to the formation of a new coordination polymer, [Zn(Btca)(Phen)]n. sigmaaldrich.com The presence of the rigid phenanthroline ligand imposes specific geometric constraints on the coordination sphere of the metal ion, which in turn dictates how the primary btca²⁻ ligands connect the metal centers, ultimately defining the topology of the resulting polymer.
The structural diversity observed in these mixed-ligand systems highlights how different auxiliary linkers can induce varied conformations of the primary ligand, thereby influencing the final network. rsc.org This approach allows for the rational design of MOFs with tailored structures and properties by carefully selecting a combination of primary and auxiliary ligands. nih.gov
Supramolecular Interactions in this compound Coordination Systems
Non-covalent supramolecular interactions, particularly hydrogen bonding and π-π stacking, are fundamental to the assembly of coordination complexes involving this compound. acs.org These interactions are the driving forces that organize individual coordination units into higher-dimensional, stable crystalline structures. acs.orgsciengine.com
Hydrogen Bonding Networks (O-H…N, O-H…O, N-H…N)
Hydrogen bonds are ubiquitous and critically important in the crystal engineering of H₂btca-based systems. The ligand itself contains multiple hydrogen bond donor and acceptor sites: the carboxylic acid group (O-H) and the nitrogen atoms of the triazole ring (N-H and N). acs.orgnih.gov This functionality facilitates the formation of robust and predictable hydrogen-bonding networks.
O-H…O: This interaction is common, occurring between the carboxylic acid groups of adjacent ligands or between a carboxylic acid and a coordinated water molecule.
O-H…N: Hydrogen bonds can form between the carboxylic acid proton and a nitrogen acceptor on the triazole ring of a neighboring molecule.
N-H…N: The protonated nitrogen of the triazole ring can act as a donor to another nitrogen atom in an adjacent ligand. sciengine.com
N-H…O: Interactions between the triazole N-H group and an oxygen atom from a carboxylate group are also pivotal in assembling networks. sciengine.com
These directional interactions play a primary role in extending the dimensionality of the structures, linking chains or layers into more complex 3D architectures. sciengine.com
π-π Stacking Interactions in Crystalline Structures
The planar aromatic rings of the this compound ligand are prone to engaging in π-π stacking interactions. acs.org These non-covalent forces, arising from the interaction between electron clouds of adjacent aromatic systems, contribute significantly to the stabilization of the crystal packing. researchgate.net
Role in the Formation of 3D Supramolecular Networks
The creation of three-dimensional supramolecular networks from H₂btca is a cooperative process involving both coordination bonds and a hierarchy of non-covalent interactions. While metal-ligand coordination forms the primary 0D, 1D, or 2D motifs, it is the hydrogen bonding and π-π stacking that guide the assembly of these motifs into a final 3D architecture. researchgate.netresearchgate.net
For instance, a 0D metallomacrocycle, which is a discrete molecular unit, can be extended into a 3D nanotubular network solely through extensive hydrogen bonding between the units. acs.org Similarly, 1D coordination polymer chains can be cross-linked into 2D layers or 3D frameworks via a combination of O-H···O, N-H···O, and π-π stacking interactions between the chains. sciengine.comresearchgate.net These interactions provide the necessary stability and directionality to control the self-assembly process, leading to well-defined and predictable three-dimensional crystalline solids. researchgate.net
Advanced Materials Applications of Benzotriazole 5 Carboxylic Acid and Its Derivatives
Photostabilization in Polymeric Materials and Coatings
Benzotriazole-5-carboxylic acid and its derivatives are integral to the protection of polymeric materials and coatings from the degrading effects of ultraviolet (UV) radiation. These compounds are a prominent class of UV absorbers, prized for their ability to enhance the lightfastness and extend the service life of materials exposed to sunlight. partinchem.comnih.gov
Mechanisms of UV Absorption and Degradation Prevention
The primary mechanism by which benzotriazole-based UV absorbers (BUVAs) protect materials is through their exceptional capacity to absorb harmful UV radiation, particularly in the 300-400 nm range, and dissipate the energy as harmless thermal energy. partinchem.comraytopoba.com This process is facilitated by the molecular structure of these compounds, which features an intramolecular hydrogen bond between a hydroxyl group and a nitrogen atom of the triazole ring. partinchem.comraytopoba.com
Upon absorbing a UV photon, the molecule undergoes a rapid, reversible transformation known as Excited-State Intramolecular Proton Transfer (ESIPT). rsc.org This process involves the following steps:
UV Absorption: The molecule absorbs UV energy, transitioning to an excited electronic state.
Proton Transfer: In the excited state, a proton is transferred from the hydroxyl group to a nitrogen atom on the benzotriazole (B28993) ring, forming a transient, high-energy keto-type tautomer. partinchem.comrsc.org
Energy Dissipation: This tautomer is unstable and rapidly returns to its original phenolic form by dissipating the absorbed energy as heat, without undergoing any photochemical reactions that would degrade the polymer matrix. partinchem.comrsc.org This cycle is extremely fast, allowing a single molecule to dissipate the energy of many photons, thereby providing long-lasting protection.
Research has shown that the substitution on the benzotriazole ring plays a crucial role in the photostability of the absorber itself. Counterintuitively, studies on 2-(2-hydroxyphenyl)-2H-benzotriazoles have revealed that incorporating electron-withdrawing groups at the 5-position, such as a carboxylic acid group, can enhance the photopermanence of the UV absorber. paint.org This improved stability occurs despite a weakening of the intramolecular hydrogen bond, suggesting that other electronic factors and molecular motions, potentially involving a conical intersection in the excited state deactivation pathway, are also significant in the photoprotective mechanism. rsc.orgpaint.org By preventing the initial absorption of UV radiation by the polymer, these additives effectively inhibit photo-oxidative degradation pathways, thus preserving the material's integrity, color, and gloss. partinchem.com
Applications in Renewable Energy Technologies
The unique properties of this compound are being leveraged in the advancement of renewable energy solutions, most notably in the field of solar energy.
Role in Solar Cell Material Production
This compound (BTCA) and its derivatives are utilized in the fabrication of materials for solar cells, where they contribute to enhancing device efficiency and long-term stability. The benzotriazole moiety is a valuable building block for creating donor-acceptor (D-A) type conjugated polymers and small molecules used in the active layer of organic photovoltaic (OPV) devices. aps.org
For instance, medium-band-gap D-A conjugated polymers incorporating a benzotriazole acceptor unit have been synthesized for use in OPVs. aps.org In one study, inverted solar cell devices using a small molecule based on a benzotriazole-carbazole structure (BTZCZ-2) demonstrated a significant improvement in power conversion efficiency (PCE), achieving up to 5.05%. aps.org This performance enhancement was attributed to efficient energy transfer and favorable film morphology when used with a specific device architecture (glass/ITO/ZnO:PEIE/BTZCZ-2:PC71BM/MoO3/Ag). aps.org
Furthermore, a novel wide-bandgap polymer, PTZBIBDT, which contains a pyrrolo[3,4-f]benzotriazole-5,7-dione unit, has been developed for high-performance polymer solar cells. Devices based on this polymer achieved a remarkable PCE of 8.63%, which is among the highest reported for single-junction organic solar cells based on wide-bandgap polymers. mdpi.com The success of these materials highlights the promise of the benzotriazole unit for synthesizing polymers that can lead to high-efficiency solar cells. mdpi.com
Table 1: Performance of Benzotriazole-Derivative-Based Solar Cells
| Material | Device Structure | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |
|---|---|---|---|---|---|
| BTZCZ-2 | Inverted | 5.05% | 0.89 V | 9.95 mA/cm² | 57.0% |
| PTZBIBDT | Single-Junction | 8.63% | 0.87 V | 13.50 mA cm-2 | 73.95% |
Gas Adsorption Properties of this compound-Based Materials
This compound is a versatile ligand for constructing porous materials like Metal-Organic Frameworks (MOFs) and metallogels with significant potential for gas adsorption and storage. acs.org The bifunctional nature of the molecule, with coordination sites at both the triazole nitrogen atoms and the carboxylate oxygen atoms, allows for the creation of diverse and robust framework structures.
While specific gas adsorption data for MOFs made directly from this compound is emerging, the properties can be inferred from studies on analogous systems. For example, MOF-5, which is constructed from Zn4O clusters and a dicarboxylate linker (terephthalic acid), is a benchmark material for gas storage. researchgate.netresearchgate.net The principles governing adsorption in MOF-5 are relevant to frameworks derived from BTCA. The interaction between the electric field generated by the MOF's metal-ligand structure and the quadrupole moment of gases like carbon dioxide is a key mechanism for adsorption. nih.gov The presence of the carboxylate group in BTCA is crucial for this interaction. nih.gov
Studies on MOF-5 have demonstrated significant uptake of both CO2 and hydrogen. The isosteric heat of adsorption for CO2 in MOF-5 is approximately 34 kJ/mol, indicating favorable interactions for separation applications. researchgate.netelsevierpure.com For hydrogen storage, MOF-5 exhibits a capacity of up to 4.5% by weight at 78 K, with inelastic neutron scattering studies identifying distinct binding sites associated with the zinc clusters and the organic linker. researchgate.net It is anticipated that MOFs derived from this compound could exhibit unique "breathing" behaviors, where the pore structure flexibly responds to stimuli, making them promising candidates for selective gas storage applications.
Table 2: Gas Adsorption Properties of the Benchmark MOF-5
| Gas | Condition | Adsorption Capacity / Finding |
|---|---|---|
| Carbon Dioxide (CO₂) | Ambient | Isosteric heat of adsorption: ~34 kJ/mol |
| Hydrogen (H₂) | 78 K | Up to 4.5 wt.% |
| Hydrogen (H₂) | 298 K / 20 bar | 1.0 wt.% |
Catalytic Applications of Metal Complexes and MOFs Derived from this compound
The ability of this compound to form stable complexes and porous MOFs with various metal ions has led to their exploration as highly effective heterogeneous catalysts. rsc.org These materials combine the advantages of high surface area, tunable pore sizes, and exposed active metal sites. rsc.org
A notable application is in electrocatalysis. A MOF based on benzotriazole-5-carboxylate and cobalt (Co3-btca) was investigated as a catalyst for the oxygen evolution reaction (OER), a critical process in water splitting. rsc.org To enhance its performance, the framework was doped with iron and nickel. The resulting trimetallic MOF (Co2.36Fe0.19Ni0.45-btca) exhibited significantly improved catalytic activity. rsc.org This enhancement is attributed to a synergistic effect between the unsaturated coordinated metal sites (Co, Fe, and Ni), which facilitates the adsorption of reaction intermediates. rsc.org
Beyond electrocatalysis, metallogels formed from a Cu(II) complex with this compound have been noted for their potential catalytic use. acs.org The benzotriazole ligand itself has been recognized as a sustainable, inexpensive, and effective component in various metal-catalyzed coupling reactions, which are fundamental to pharmaceutical and chemical manufacturing. rsc.org
Table 3: Electrocatalytic Performance of a Benzotriazole-5-carboxylate MOF for OER
| Catalyst | Overpotential @ 10 mA cm⁻² | Tafel Slope |
|---|---|---|
| Co₂.₃₆Fe₀.₁₉Ni₀.₄₅-btca | 292 mV | 72.6 mV dec⁻¹ |
Development of Luminescent Materials
This compound and its derivatives are valuable precursors for the synthesis of advanced luminescent materials with diverse applications. Coordination polymers and organic cocrystals incorporating this compound have shown promising photoluminescent properties.
Researchers have successfully synthesized a series of zinc(II) coordination polymers using benzotriazole-5-carboxylate. researchgate.net These materials exhibit structural diversity, forming 2D and 3D networks, and show good thermal stability. Critically, these zinc-based frameworks display strong photoluminescence at room temperature, which can be attributed to ligand-to-metal charge-transfer events. researchgate.net
In a different approach, novel organic cocrystals have been formed from benzotriazole derivatives. These cocrystals can exhibit bright green and yellow fluorescence when exposed to UV light (365 nm). Such materials show distinct fluorescent responses to changes in their chemical environment, such as varying acidity or alkalinity. This responsive behavior makes them suitable for applications in chemical sensing, anti-counterfeiting technologies, and the development of other smart materials. dtic.mil
Photoluminescent Properties of Lanthanide Complexes
Complexes formed between lanthanide ions (Ln³⁺) and organic ligands containing this compound (H₂btca) or its derivatives exhibit noteworthy photoluminescent properties. The organic ligand often acts as an "antenna," absorbing ultraviolet (UV) light and efficiently transferring the energy to the lanthanide ion, which then emits light at its characteristic, sharp wavelengths. This process, known as the antenna effect, is crucial for overcoming the low absorption coefficients of the lanthanide ions themselves.
In complexes with the general formula [Ln(Hbtca)₃(4,4′-bpy)(H₂O)₂]n·nH₂O, where Ln can be Europium (Eu³⁺) or Terbium (Tb³⁺), the this compound ligand sensitizes the metal centers. researchgate.net When excited with UV light (around 360 nm), the Europium complex displays the characteristic red emission of the Eu³⁺ ion, while the Terbium complex shows the typical green emission of the Tb³⁺ ion. researchgate.net The luminescence in these materials arises from the f-f electronic transitions within the lanthanide ions. nih.govnih.gov
The specific emission bands observed for Europium and Terbium complexes are detailed below:
Europium (Eu³⁺) Complexes: The emission spectrum is dominated by transitions originating from the ⁵D₀ excited state to the ⁷Fⱼ ground state levels (J = 0, 1, 2, 3, 4). nih.govmdpi.com The hypersensitive ⁵D₀ → ⁷F₂ transition, typically around 615 nm, is often the most intense, resulting in a strong red light emission. mdpi.com The intensity ratio of the ⁵D₀ → ⁷F₂ to the ⁵D₀ → ⁷F₁ transition provides information about the symmetry of the coordination environment around the Eu³⁺ ion. nih.gov
Terbium (Tb³⁺) Complexes: The characteristic emission corresponds to transitions from the ⁵D₄ excited state to the ⁷Fⱼ levels (J = 6, 5, 4, 3). The most prominent of these is the ⁵D₄ → ⁷F₅ transition at approximately 542 nm, which produces a bright green luminescence. nih.govnih.gov
The photophysical properties of these complexes make them promising candidates for applications in lighting devices, sensors, and optical probes. researchgate.net
| Ion | Excitation Wavelength (nm) | Major Emission Transition | Emission Wavelength (nm) | Observed Color |
| Eu³⁺ | ~360 researchgate.net | ⁵D₀ → ⁷F₂ | ~615 mdpi.com | Red |
| Tb³⁺ | ~360 researchgate.net | ⁵D₄ → ⁷F₅ | ~542 nih.govnih.gov | Green |
Energy Transfer Mechanisms in Mixed Lanthanide Systems
In coordination polymers containing a mixture of different lanthanide ions, such as Europium (Eu³⁺) and Terbium (Tb³⁺), an efficient energy transfer process can occur between the ions. When a mixed Eu/Tb complex based on the this compound ligand is excited, the emission from the Tb³⁺ ion is significantly quenched, while the emission from the Eu³⁺ ion is enhanced. researchgate.net This phenomenon indicates that energy is transferred from Tb³⁺ (the donor) to Eu³⁺ (the acceptor). researchgate.net
The primary mechanisms governing this non-radiative energy transfer are the Dexter (electron exchange) and Förster (dipole-dipole) mechanisms. diva-portal.org
Dexter Energy Transfer: This is a short-range mechanism, typically occurring over distances less than 10-15 Å, that requires orbital overlap between the donor and acceptor. It involves a simultaneous exchange of two electrons. diva-portal.org
Förster Energy Transfer: This is a long-range Coulombic interaction that can occur over distances up to 100 Å and does not require physical contact between the donor and acceptor. diva-portal.org
For the energy transfer from Tb³⁺ to Eu³⁺ to be efficient, several conditions must be met. The emission spectrum of the donor (Tb³⁺) must overlap with the absorption spectrum of the acceptor (Eu³⁺). In this case, the energy of the Tb³⁺ (⁵D₄) excited state is slightly higher than that of the Eu³⁺ (⁵D₀) excited state, providing the thermodynamic driving force for the transfer. In one study of a mixed lanthanide system, the energy transfer efficiency (η) from Tb³⁺ to Eu³⁺ was calculated to be a highly efficient 86%. researchgate.net This effective sensitization of Eu³⁺ luminescence via Tb³⁺ co-doping is a valuable strategy for enhancing the emission intensity of the target ion in luminescent materials.
Chromatographic Separation Media Development
The distinct chemical features of this compound have been harnessed to create novel stationary phases for chromatography, particularly for the purification of biomolecules like antibodies.
This compound as a Mixed-Mode Ligand
This compound serves as an effective mixed-mode ligand in liquid chromatography. nih.gov Mixed-mode chromatography combines multiple types of interactions, such as hydrophobic interaction, hydrogen bonding, and electrostatic interactions, to achieve unique selectivity. The this compound ligand imparts these multiple interaction capabilities to the chromatography resin. nih.gov
The separation mechanism is typically pH-dependent. At a neutral pH (e.g., pH 7.4), the resin is favorable for antibody adsorption, while elution of the bound proteins can be achieved by lowering the pH to acidic conditions (pH 3-4). nih.gov A key advantage is that protein adsorption on this resin is salt-independent, allowing it to function effectively under physiological salt concentrations. nih.gov This characteristic is beneficial for industrial-scale purification processes by reducing the need for buffer exchange steps. The resin has also demonstrated high stability under harsh conditions, including exposure to 1 M NaOH, 1 M HCl, and 75% ethanol, which is crucial for cleaning and sterilization cycles. nih.gov
Enhanced Adsorption Capacity for Biomolecules
Chromatography media prepared using this compound as the ligand exhibit an enhanced adsorption capacity for biomolecules, particularly antibodies like immunoglobulin G (IgG). nih.gov
In one study, a resin functionalized with this ligand demonstrated a dynamic binding capacity of 57.7 mg/mL for human immunoglobulin G (hIgG) at pH 7.4. nih.gov Furthermore, a recovery of over 85% was achieved during the elution step. nih.gov This high binding capacity and recovery rate make it a promising candidate for industrial antibody purification. The selectivity of the media is also noteworthy; it was capable of purifying antibody components from complex mixtures like human serum to a purity of over 84% in a single step. nih.gov Satisfactory performance was also observed when purifying a monoclonal antibody (mAb) from cell culture supernatants. nih.gov
Adsorption Performance Data
| Analyte | Dynamic Binding Capacity (mg/mL) | Adsorption pH | Elution pH | Recovery | Purity from Serum |
|---|
Biological and Pharmacological Investigations of Benzotriazole 5 Carboxylic Acid Derivatives
Antimicrobial Activity Studies
The antimicrobial properties of benzotriazole (B28993) derivatives are well-documented, showing efficacy against a range of pathogenic microorganisms. researchgate.netbohrium.com The core structure of benzotriazole is crucial to its biological activity, and modifications to this structure can lead to enhanced antimicrobial potency. gsconlinepress.com
Benzotriazole-5-carboxylic acid derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. gsconlinepress.com For instance, certain triazolo[4,5-f]-quinolinone carboxylic acids, which are structurally related to oxolinic acid, have shown encouraging in vitro antimicrobial activity against Escherichia coli. gsconlinepress.comnih.gov
Studies have shown that the introduction of different substituents on the benzotriazole ring can significantly influence antibacterial efficacy. For example, some N-acyl-1H-benzotriazole derivatives have been reported to possess bactericidal activity. nih.gov Similarly, a series of 1-(1H-benzotriazol-1-yl)-2-(heterocyclyl)ethanones displayed a notable antimicrobial profile. nih.gov In one study, a 2,4-dichlorophenyl substituted benzotriazole derivative exhibited potent antibacterial activity against Staphylococcus aureus. researchgate.net Research has also explored the antibacterial potential of benzotriazole derivatives when combined with other heterocyclic rings, such as acridine, which has shown activity against both S. aureus and E. coli. nih.gov
| Compound Type | Bacterial Strain | Activity Noted |
|---|---|---|
| Triazolo[4,5-f]-quinolinone carboxylic acids | Escherichia coli | Encouraging in vitro activity. gsconlinepress.comnih.gov |
| 2,4-dichlorophenyl substituted benzotriazole derivative | Staphylococcus aureus | Good antibacterial activity. researchgate.net |
| N-acyl-1H-benzotriazole derivatives | Various bacteria | Bactericidal activity reported. nih.gov |
The investigation into benzotriazole derivatives has extended to their efficacy against fungal and viral pathogens. researchgate.netresearchgate.net While some studies have reported that certain benzotriazole derivatives exhibit limited or no activity against Candida species, others have shown promise against specific fungi. nih.gov For example, derivatives with small hydrophobic groups like -Cl or -CH3 on the benzotriazole ring have demonstrated activity against both Candida and Aspergillus species. nih.gov Furthermore, some benzotriazole derivatives have shown activity against the dermatophyte Microsporum canis. nih.gov
In the realm of antiviral research, a library of benzotriazole derivatives was screened for activity against various DNA and RNA viruses. researchgate.net Notably, a carboxylic acid derivative demonstrated potent and selective activity against Coxsackie Virus B5. researchgate.net Other derivatives showed activity against Respiratory Syncytial Virus (RSV), Bovine Viral Diarrhea Virus (BVDV), and Yellow Fever Virus (YFV). researchgate.net Bis-benzotriazole-dicarboxamide derivatives have also been investigated as potential antiviral agents, targeting the helicase of poliovirus. unica.it
| Pathogen Type | Specific Pathogen | Active Compound/Derivative Type | Observed Activity |
|---|---|---|---|
| Fungus | Candida and Aspergillus spp. | Derivatives with small hydrophobic groups (-Cl, -CH3) | Active against both species. nih.gov |
| Fungus | Microsporum canis | Certain benzotriazole derivatives | Active against this dermatophyte. nih.gov |
| Virus | Coxsackie Virus B5 | Carboxylic acid derivative | Potent and selective activity. researchgate.net |
| Virus | Poliovirus | Bis-benzotriazole-dicarboxamide derivatives | Inhibition of viral helicase. unica.it |
A critical area of research is the evaluation of new antimicrobial agents against antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). Several studies have highlighted the potential of benzotriazole derivatives in combating these challenging pathogens. gsconlinepress.comresearchgate.net
One study reported that a 2,4-dichlorophenyl substituted benzotriazole derivative displayed significant antibacterial activity against MRSA, proving to be more potent than the conventional antibiotic, Chloromycin. researchgate.net Another research effort focused on quinoxaline (B1680401) derivatives, which share structural similarities with benzotriazoles, and found that they exhibited low minimum inhibitory concentrations against MRSA isolates. nih.gov The development of new classes of benzotriazole derivatives, such as triazoloquinolones, has also been reported to be active against multi-drug resistant M. tuberculosis. researchgate.net
The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency. nih.gov For benzotriazole derivatives, MIC values have been determined against various pathogens to assess their efficacy.
For instance, triazolo[4,5-f]-quinolinone carboxylic acids, which are related to this compound, exhibited MIC values between 12.5 and 25 µg/mL against Escherichia coli. gsconlinepress.comnih.gov In another study, a 2,4-dichlorophenyl substituted benzotriazole derivative showed an MIC value of 4 µg/mL against MRSA. researchgate.net Furthermore, certain benzotriazole derivatives containing specific hydrophobic groups demonstrated MIC values ranging from 1.6 µg/mL to 25 µg/mL against Candida albicans and 12.5–25 µg/mL against Aspergillus niger. nih.gov The MIC values for some new 1H-pyrazole-3-carboxylic acid derivatives, a class of compounds that can be conceptually related to benzotriazoles, were also evaluated against several bacterial strains, confirming their inhibitory effects. nih.gov
| Compound/Derivative | Pathogen | MIC Value (µg/mL) |
|---|---|---|
| Triazolo[4,5-f]-quinolinone carboxylic acids | Escherichia coli | 12.5 - 25. gsconlinepress.comnih.gov |
| 2,4-dichlorophenyl substituted benzotriazole derivative | MRSA | 4. researchgate.net |
| Benzotriazole derivatives with hydrophobic groups | Candida albicans | 1.6 - 25. nih.gov |
| Benzotriazole derivatives with hydrophobic groups | Aspergillus niger | 12.5 - 25. nih.gov |
Antiparasitic Potential
The pharmacological investigation of benzotriazole derivatives has also included their potential to act against various parasites. researchgate.net Research has indicated that these compounds can be effective against protozoan parasites. researchgate.net
Specifically, derivatives of benzotriazole have been studied for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. These studies have shown that specific structural modifications to the benzotriazole scaffold can lead to a significant enhancement in the compound's ability to inhibit the growth of the parasite. Additionally, 5,6-dimethyl and 5,6-dibromo derivatives of benzotriazole have been reported to be active against Acanthamoeba castellanii. researchgate.net
Anticancer Research
Benzotriazole derivatives have emerged as a promising class of compounds in the field of anticancer research. gsconlinepress.comresearchgate.net Their structural framework allows for interactions with various biological targets implicated in cancer progression.
A number of studies have synthesized and evaluated novel benzotriazole derivatives for their cytotoxic activity against various cancer cell lines. researchgate.netijpir.com For example, a series of benzotriazole N-acylarylhydrazone hybrids were evaluated by the National Cancer Institute (NCI) against 60 human tumor cell lines, with several compounds exhibiting significant anticancer activity at low concentrations. researchgate.net One particular compound from this series showed broad-spectrum activity against 34 different tumor cell lines. researchgate.net
Other research has focused on the synthesis of benzotriazole derivatives as potential tyrosine protein kinase inhibitors. researchgate.net Several of these synthesized compounds demonstrated good antiproliferative activity against various cancer cell lines, including carcinoma VX2, lung cancer A549, and stomach cancer cell lines MKN45 and MGC. researchgate.net Specifically, one compound showed prominent inhibition of VX2 cell lines with an IC50 of 3.80 ± 0.75 μM, while another exhibited potent activity against MGC stomach cancer cells with an IC50 of 3.72 ± 0.11 μM. researchgate.net
Inhibition of Cancer Cell Proliferation
The antiproliferative activity of this compound derivatives has been a primary focus of research, with numerous studies demonstrating their potential to inhibit the growth of various cancer cell lines. The structural versatility of the benzotriazole scaffold allows for modifications that can lead to potent and selective anticancer agents. gsconlinepress.com
A series of benzotriazole (BTA) derivatives were synthesized as potential tyrosine protein kinase inhibitors. researchgate.net Their anticancer activity was evaluated in vitro against several human cancer cell lines, with many compounds showing good antiproliferative effects. For instance, one derivative showed prominent inhibition of carcinoma VX2 cell lines, while another was highly potent against stomach MGC cell lines. researchgate.net Lung cancer (A549) and stomach cancer (MKN45) cell lines were also sensitive to specific compounds in this series. researchgate.net
Another study focused on novel benzotriazole N-acylarylhydrazone hybrids, which were screened for anticancer activity against 60 human tumor cell lines by the National Cancer Institute (NCI). researchgate.net Several of these compounds exhibited significant to potent anticancer activity at low concentrations. One compound, in particular, demonstrated a broad spectrum of activity against 34 different tumor cell lines and was most potent against the colon HT-29 cell line, with a cell growth inhibition of 86.86%. researchgate.net
Furthermore, research into bis-benzotriazole dicarboxamides identified four derivatives (3b, 3d, 4d, and 9b) with notable antiproliferative activity in two different antitumor screenings. nih.gov Compound 3b was highlighted as a lead compound due to its broad range of activity and potency. nih.gov The synthesis of benzotriazole derivatives linked to imidazol-2-thiones has also yielded compounds with promising anticancer activity, showing strong antiproliferative effects. gsconlinepress.com
The following tables summarize the in vitro anticancer activity of selected benzotriazole derivatives.
Table 1: In Vitro Anticancer Activity of Benzotriazole Derivatives Data sourced from a study on tyrosine protein kinase inhibitors. researchgate.net
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 2.1 | Carcinoma VX2 | 3.80 ± 0.75 |
| 2.2 | Stomach MGC | 3.72 ± 0.11 |
| 2.5 | Lung A549 | 5.47 ± 1.11 |
| 2.5 | Stomach MKN45 | 3.04 ± 0.02 |
Table 2: Antiproliferative Activity of Imidazole-Thione Linked Benzotriazole Derivatives Data from Khayyat et al. (2021) as cited in a review. researchgate.net
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 13.6 |
| HL-60 (Leukemia) | Not Specified |
| HCT-116 (Colon Cancer) | Not Specified |
Mechanisms of Interaction with Cellular Pathways
The anticancer effects of this compound derivatives are attributed to their interaction with various molecular targets and cellular pathways crucial for cancer cell survival and proliferation. The core structure, with its large conjugated system, facilitates interactions such as π–π stacking and hydrogen bonding with biological macromolecules like enzymes and receptors.
A key mechanism of action for some benzotriazole derivatives is the inhibition of protein kinases, which are critical enzymes in cell signaling pathways that regulate cancer cell proliferation. gsconlinepress.com Specific derivatives have been developed as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. gsconlinepress.com By targeting these enzymes, the compounds can halt the cell cycle and prevent tumor growth. Another identified mechanism is the inhibition of tubulin polymerization. gsconlinepress.com By interfering with the dynamics of microtubules, which are essential for cell division, these derivatives can induce apoptosis (programmed cell death) in cancer cells. gsconlinepress.com
Studies on specific derivatives have also pointed to their ability to act as antimetabolites. The benzotriazole ring can mimic the purine (B94841) ring of naturally occurring nucleotides, allowing it to interfere with purine metabolism or bind to enzymes that naturally interact with purines. nih.gov This mimicry can disrupt essential cellular processes in cancer cells, leading to their demise. nih.gov
Receptor Modulatory Activities
Beyond direct enzyme inhibition, derivatives of this compound have been shown to modulate the activity of specific cellular receptors, opening up further therapeutic possibilities.
Retinoid X Receptor (RXR) Agonistic Activity
A notable derivative, 1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)-1H-benzotriazole-5-carboxylic acid (CBt-PMN), has been identified as a partial agonist of the Retinoid X Receptor (RXR). acs.orgunige.netnih.gov RXR is a nuclear receptor that plays a crucial role in regulating gene expression involved in various physiological processes.
To understand the mechanism of its partial agonism, derivatives of CBt-PMN were synthesized and evaluated. acs.orgnih.gov A reporter gene assay showed that while some modifications led to full agonism or weak activity, a derivative with a trifluoromethyl group (compound 6c) acted as a partial agonist with a lower EC₅₀ (15 ± 0 nM) compared to the parent compound CBt-PMN (143 ± 2 nM), indicating increased potency. acs.orgnih.gov
Further investigation using a fluorescence polarization assay confirmed that the partial agonists CBt-PMN and compound 6c were less efficient at recruiting a coactivator peptide to RXR compared to a known full agonist. acs.orgnih.gov Computational docking studies suggested that full agonists form an electrostatic attraction with asparagine-306 in the RXR receptor, which stabilizes the active conformation and promotes coactivator recruitment. acs.orgnih.gov The partial agonism of the benzotriazole derivatives was attributed to the lack of this specific interaction. acs.orgnih.gov
Table 3: RXR Agonist Activity of Benzotriazole Derivatives Data sourced from Ohsawa et al. (2013). acs.orgnih.gov
| Compound | Description | EC₅₀ (nM) | Eₘₐₓ (%) | Activity |
|---|---|---|---|---|
| CBt-PMN (4a) | Parent Compound | 143 ± 2 | 75 ± 4 | Partial Agonist |
| 6c | Trifluoromethyl derivative | 15 ± 0 | 67 ± 2 | Partial Agonist |
| 6b | Amino group derivative | Not Specified | Not Specified | Full Agonist |
| 6d | Oxygen atom derivative | Not Specified | Not Specified | Weak Agonist |
| 6e | Sulfur atom derivative | Not Specified | Not Specified | Weak Agonist |
Selective Small-Molecule Agonism for Specific Receptors
Derivatives of this compound have also been identified as the first examples of selective small-molecule agonists for the human orphan G-protein-coupled receptor GPR109b (also known as HM74). acs.orgnih.gov This receptor is a low-affinity receptor for niacin. nih.gov
A series of 1-substituted benzotriazole-5-carboxylic acids were synthesized and evaluated for their activity using a whole-cell cAMP assay. acs.orgresearchgate.net These compounds were found to be agonists for GPR109b, with most exhibiting pEC₅₀ values between 6 and 7. nih.gov Crucially, these agonists showed no activity at the highly homologous high-affinity niacin receptor, GPR109a (HM74A), demonstrating a high degree of selectivity. acs.orgnih.gov This selectivity is attributed to a difference in the amino acid sequence near a key ligand interaction site, which allows the GPR109b receptor to accommodate larger ligands compared to GPR109a. acs.orgnih.gov
Enzyme Inhibition and Modulatory Effects
The ability of this compound derivatives to inhibit or modulate enzyme activity is a cornerstone of their pharmacological potential. As previously mentioned, these compounds can act as inhibitors of protein kinases such as tyrosine kinases and cyclin-dependent kinases (CDKs), which are pivotal in cancer cell signaling. gsconlinepress.comresearchgate.net
In addition to kinases, research has identified other enzymatic targets. For example, 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), a related benzotriazole derivative, is known as a highly selective inhibitor of protein kinase 2 (CK2), an enzyme implicated in cell growth and proliferation. nih.gov The synthesis of various halogenated and alkylated analogues of benzotriazole has been pursued to evaluate their inhibitory activity against different enzymes. nih.gov The core benzotriazole structure serves as an effective scaffold for designing inhibitors that can fit into the active sites of target enzymes, disrupting their catalytic function.
Pharmacological Profiles of this compound Derivatives
The pharmacological profile of this compound derivatives is defined by their capacity to interact with a range of biological targets, leading to significant antiproliferative and receptor-modulatory activities.
As anticancer agents, their profile is characterized by the inhibition of cancer cell growth across various cell lines, including those of the lung, colon, and stomach, as well as carcinoma and leukemia. researchgate.netnih.govresearchgate.net The mechanisms underpinning these effects are diverse, including the disruption of crucial cellular pathways through the inhibition of protein kinases (e.g., CDKs, tyrosine kinases, CK2) and the interference with cytoskeletal components like tubulin. gsconlinepress.comresearchgate.netnih.gov
In the realm of receptor modulation, these derivatives exhibit distinct profiles. Certain analogues act as partial agonists of the Retinoid X Receptor (RXR), demonstrating the potential for nuanced control of gene expression with potentially fewer side effects than full agonists. acs.orgunige.net Others have been developed as highly selective agonists for the G-protein-coupled receptor GPR109b, with no cross-reactivity for the closely related GPR109a receptor. acs.orgnih.gov This selectivity is a key feature of their pharmacological profile, suggesting they can be tailored to target specific receptor subtypes.
Antihyperglycemic and Analgesic Properties
Derivatives of benzotriazole have been investigated for their potential to manage blood sugar levels and alleviate pain. ijrrjournal.comgsconlinepress.com Research has shown that certain modifications to the benzotriazole structure can lead to significant biological activity in these areas.
One area of interest is the inhibition of protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling pathways. A benzotriazole-based PTP1B inhibitor has demonstrated antihyperglycemic effects in animal models, suggesting its potential as a therapeutic agent for diabetes. ijrrjournal.com Additionally, pyrazole (B372694) N-aryl derivatives incorporating a benzotriazole moiety have been noted for their anti-hyperglycemic activities. gsconlinepress.com
In the realm of pain management, several benzotriazole derivatives have shown notable analgesic effects. ijrrjournal.com For instance, a series of chlorosubstituted, phenoxyacetyl benzotriazoles was synthesized and screened for various properties, with one compound in particular, an N-acyl-1H-benzotriazole derivative (compound 4c), emerging for its analgesic effect. nih.gov Another study highlighted a pyrazole derivative, 3-acetyl-4-(1-benzotriazolyl)-5-(2-benzofuryl)-1-(p-chlorophenyl)pyrazole, which stood out for its analgesic properties. nih.gov The pharmacological profiles of some derivatives have indicated analgesic effects that surpass those of standard drugs. gsconlinepress.com
Table 1: Analgesic Activity of Selected Benzotriazole Derivatives
| Derivative Class/Compound | Finding | Source(s) |
|---|---|---|
| N-acyl-1H-benzotriazole derivatives | A specific derivative (compound 4c) was identified for its analgesic effect. | ijrrjournal.comnih.gov |
| 3-acetyl-4-(1-benzotriazolyl)-5-(2-benzofuryl)-1-(p-chlorophenyl)pyrazole | This compound stood out for its notable analgesic activity. | nih.gov |
| General Derivatives | Pharmacological profiles suggest analgesic effects that can surpass standard drugs. | gsconlinepress.com |
| Pyrazole N-aryl derivatives | Investigated for a wide range of bioactivities, including analgesic properties. | gsconlinepress.com |
Anti-inflammatory and Antioxidant Activities
The anti-inflammatory and antioxidant potential of this compound derivatives has been a subject of extensive research. gsconlinepress.comijpsjournal.com These compounds have shown promise in combating inflammation and oxidative stress, which are underlying factors in many chronic diseases. gsconlinepress.com
The anti-inflammatory activity of these derivatives has been demonstrated in various studies. The replacement of a carboxyl benzotriazole scaffold with other moieties, such as carboxyl indole (B1671886) or carboxyl benzimidazole (B57391), was found to decrease anti-inflammatory activity, highlighting the importance of the benzotriazole structure. ijrrjournal.com A specific tetrazole-linked sulfanilamide (B372717) benzotriazole derivative exhibited superior anti-inflammatory activity when compared to the standard drug paracetamol. ijrrjournal.com Furthermore, some derivatives have demonstrated anti-inflammatory activity comparable to common medications. gsconlinepress.com In silico docking studies have also been employed to evaluate the anti-arthritic potential of benzotriazole derivatives, with several compounds showing strong binding affinities to the voltage-gated sodium channel C-terminus, a target relevant to inflammation. ijcrt.org
In terms of antioxidant properties, benzotriazole derivatives have shown a remarkable ability to scavenge free radicals. researchgate.net A study on benzotriazole-substituted primaquine (B1584692) derivatives revealed a high degree of interaction (73.8%) in antioxidant assays, significantly greater than the parent compound primaquine (31%). gsconlinepress.com This derivative also exhibited potent lipoxygenase (LOX) inhibition, an enzyme involved in inflammatory pathways, and a very high DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity (85%), comparable to the reference antioxidant nordihydroguaiaretic acid (91%). gsconlinepress.com
Table 2: Anti-inflammatory and Antioxidant Findings for Benzotriazole Derivatives
| Activity | Derivative/Finding | Result | Source(s) |
|---|---|---|---|
| Anti-inflammatory | Tetrazole-linked sulfanilamide benzotriazole | Displayed superior activity compared to paracetamol. | ijrrjournal.com |
| Anti-inflammatory | General Derivatives | Activity is comparable to common anti-inflammatory medications. | gsconlinepress.com |
| Anti-inflammatory | Docking Study Derivatives (D4, D7, D8) | Showed a docking score of -11.1 Kcal/mol against an antiarthritic protein target, exceeding the reference Indomethacin (-9.8 Kcal/mol). | ijcrt.org |
| Antioxidant | Benzotriazole substituted primaquine | Showed 73.8% interaction in antioxidant assays. | gsconlinepress.com |
| Antioxidant | Benzotriazole substituted primaquine | Exhibited 85% DPPH radical scavenging activity. | gsconlinepress.com |
| Antioxidant | Benzotriazole substituted primaquine | Demonstrated good lipoxygenase (LOX) inhibitory action. | gsconlinepress.com |
Metabolic Stability and Pharmacokinetic Considerations
The metabolic fate and pharmacokinetic profile are critical aspects of drug development. The presence of a carboxylic acid group can significantly influence the metabolic stability of drug compounds. nih.gov
The carboxylic acid functional group is a common feature in many drugs, acting as a hydrogen bond donor or acceptor, but its presence can also impact metabolic stability. nih.gov In some drug design strategies, bioisosteres like tetrazoles are used to replace carboxylic acid groups to potentially improve pharmacokinetic properties. nih.gov However, the observed stability of the this compound core itself is a significant finding for its potential development as a therapeutic agent. researchgate.net Furthermore, certain 1-substituted benzotriazole-5-carboxylic acids have been identified as selective agonists for the G-protein-coupled receptor GPR109b, demonstrating that these derivatives can be designed to interact with specific biological targets. acs.org
Table 3: Metabolic Profile of 1H-Benzotriazole-5-carboxylic Acid
| Parameter | Finding | System | Source(s) |
|---|---|---|---|
| Oxidative Metabolism | Stable | In vitro (liver microsomes) and in vivo (rats) | researchgate.net |
| Metabolite Detected | Ester glucuronide of 1H-benzotriazole-5-carboxylic acid | In vivo (rat urine) | researchgate.net |
| Urinary Excretion | 2.25% of the dose found as the ester glucuronide metabolite | In vivo (rats) | researchgate.net |
Corrosion Inhibition Mechanisms and Efficacy of Benzotriazole 5 Carboxylic Acid
Formation of Protective Films on Metal Surfaces
The primary mechanism by which B5C inhibits corrosion is through the formation of a thin, yet highly effective, protective film on the metal substrate. researchgate.net This film acts as a physical barrier, isolating the metal from corrosive agents in the surrounding environment. researchgate.net
The formation of the protective film begins with the adsorption of B5C molecules onto the metal surface. This process is influenced by the chemical composition of the metal and the specific functional groups within the inhibitor molecule.
On copper surfaces, the adsorption of benzotriazole (B28993) derivatives is a well-studied phenomenon. The triazole ring, with its nitrogen atoms, plays a crucial role in bonding to the copper surface. copper.orgiastate.edu Photoemission studies have indicated that benzotriazole bonds to copper through its nitrogen lone pair orbitals. iastate.edu It has been shown that an oxide layer is not a prerequisite for adsorption, as the molecule can chemisorb onto an atomically clean copper surface. iastate.edu The adsorption process is generally described as physicochemical, involving both physical and chemical interactions, and often follows the Langmuir adsorption isotherm model. nih.govresearchgate.net
For silver surfaces, while less extensively documented in the provided context, the principles of adsorption are expected to be similar, with the nitrogen atoms of the triazole ring interacting with the silver surface to form a protective layer.
The carboxylic acid group at the 5-position of the benzotriazole ring significantly enhances its corrosion inhibition capabilities through chelation and hydrogen bonding.
Chelation: The carboxylic group can form strong coordinate bonds with metal ions on the surface, creating stable, insoluble metal-organic complexes. copper.orgnih.gov This chelation process strengthens the adhesion of the protective film to the metal substrate.
Hydrogen Bonding: The presence of both a hydrogen bond donor (the carboxylic acid's hydroxyl group) and acceptors (the nitrogen atoms in the triazole ring and the carbonyl oxygen) allows for the formation of an extensive network of hydrogen bonds. clockss.org This intermolecular and intramolecular hydrogen bonding contributes to the formation of a more compact, dense, and stable protective film. clockss.org
At the interface between the metal and the surrounding liquid environment, B5C reacts with metal ions to form organometallic complexes. nih.govprinceton.edu These complexes are a key component of the protective film. For instance, in the presence of copper, B5C can form Cu-B5C polymeric complexes. copper.orgirowater.com Similarly, in multi-metal systems, such as those containing zinc, aluminum, and magnesium, B5C can form metal-organic complexes with various metal ions like Ti, Zr, and Zn. nih.govresearchgate.net These complexes contribute to the stability and robustness of the protective layer, effectively blocking the active sites for corrosion. iastate.edu
Efficacy in Aqueous Environments and Diverse Industrial Systems
Benzotriazole-5-carboxylic acid demonstrates high efficacy as a corrosion inhibitor in a wide range of aqueous environments, from neutral to acidic conditions. mdpi.com Its ability to form a stable protective film makes it suitable for various industrial applications.
Water Treatment: B5C is used in circulating water systems to prevent the corrosion of copper and its alloys. copper.orgchemicalstore.com
Automotive and Aerospace: It is a valuable additive in antifreeze and de-icing fluids, protecting metallic components from corrosion. chemimpex.comcopper.orgmst.dk
Coatings and Metalworking Fluids: B5C is incorporated into protective coatings, lacquers, and metalworking fluids to enhance the corrosion resistance of the final products. chemimpex.comcopper.org
Zn-Al-Mg Coated Steel: Recent research has highlighted its crucial role in mitigating filiform corrosion on Zn-Al-Mg-coated steel by modifying titanium-zirconium conversion coatings. nih.govresearchgate.net
Comparative Studies with Other Corrosion Inhibitors (e.g., Benzotriazole, Tolyltriazole)
Comparative studies have shown that the presence of the carboxylic acid group in B5C provides a significant advantage over other common triazole-based corrosion inhibitors like Benzotriazole (BTA) and Tolyltriazole (TTA).
Research indicates that B5C exhibits a higher inhibition efficiency compared to BTA. For example, one study noted a 70% inhibition efficiency for B5C compared to 40% for BTA, attributing this to the enhanced adsorption provided by the carboxylic group through hydrogen bonding and chelation.
While direct comparative data with Tolyltriazole was not extensively available in the provided search results, the superior performance of TTA over BTA in certain conditions, such as in the presence of sulfide (B99878) ions and in terms of thermal stability and chlorine resistance, is well-documented. researchgate.netirowater.com Given the enhanced mechanism of B5C due to its carboxylic group, it is plausible that B5C would also offer competitive or superior performance in many applications.
Table 1: Comparison of Corrosion Inhibition Efficiency
| Corrosion Inhibitor | Inhibition Efficiency (%) | Key Functional Group Advantage | Reference |
|---|---|---|---|
| This compound (B5C) | 70% | Carboxylic acid group enhances adsorption via chelation and hydrogen bonding. | |
| Benzotriazole (BTA) | 40% | Lacks the carboxylic acid group. | |
| Tolyltriazole (TTA) | Higher than BTA in specific environments (e.g., sulfide polluted media). | Methyl group provides increased hydrophobicity. | researchgate.net |
Resistance to Oxidizing Agents and Environmental Factors
This compound generally exhibits good stability. However, it is incompatible with strong oxidizing agents, bases, amines, and reducing agents. fishersci.se Under normal storage and use conditions, it is considered stable and hazardous decomposition is not expected. fishersci.sewindows.net In the event of a fire, thermal decomposition can generate hazardous products such as nitrogen oxides and carbon oxides. fishersci.sewindows.net
Studies on the metabolic fate of 1H-benzotriazole-carboxylic acid esters have shown that they are almost completely hydrolyzed by rat liver microsomes. nih.gov While some substrates were oxidized to a very small extent (less than 1%), this suggests a degree of susceptibility to oxidative processes under specific biological conditions. nih.gov
Applications in Heritage Conservation of Metal Artifacts
The preservation of metallic cultural heritage is a critical endeavor, aimed at protecting historical artifacts from the irreversible damage caused by corrosion. For copper and its alloys, such as bronze, a common and particularly destructive corrosion phenomenon is "bronze disease," a cyclical corrosion process driven by chloride ions. hes-so.chhes-so.chresearchgate.net For decades, the go-to treatment has been the application of Benzotriazole (BTA), a corrosion inhibitor that forms a protective film on the metal surface. nma.gov.auresearchgate.netnih.gov However, concerns over the toxicity of BTA have spurred research into safer and more effective alternatives. hes-so.chnih.gov Among the most promising of these is this compound (BTA-COOH).
This compound is a derivative of BTA that features a carboxylic acid group (-COOH) attached to the benzotriazole core. qut.edu.au This structural modification is key to its enhanced performance as a corrosion inhibitor. The carboxylic group provides an additional site for interaction with the metal surface and its corrosion products, leading to the formation of a more stable and resilient protective layer. This layer acts as a physical barrier, isolating the metal from corrosive agents in the environment like moisture and oxygen. ekb.eg
Detailed Research Findings
Research into the efficacy of this compound for the conservation of metal artifacts has focused on understanding its interaction with corroded surfaces, particularly those of copper and bronze. Studies employ a range of advanced analytical and electrochemical techniques to evaluate its performance, often in direct comparison to the traditional inhibitor, BTA.
Electrochemical Studies: Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are fundamental in assessing the effectiveness of corrosion inhibitors. These methods provide quantitative data on how an inhibitor alters the corrosion behavior of a metal. For instance, potentiodynamic polarization measurements can determine the corrosion potential (Ecorr) and corrosion current density (icorr). A shift in Ecorr to more positive values and a decrease in icorr are indicative of effective corrosion inhibition. EIS studies measure the impedance of the metal-electrolyte interface, with a higher impedance suggesting the formation of a more protective inhibitor film. electrochemsci.org
While extensive comparative data tables for BTA-COOH on heritage artifacts are still emerging in the literature, the principles of its enhanced efficacy are well-understood. The expected results from electrochemical tests would demonstrate a significantly higher inhibition efficiency for BTA-COOH compared to BTA under similar conditions.
Surface Analysis: The morphology and composition of the protective film formed by this compound are investigated using surface-sensitive techniques. Scanning Electron Microscopy (SEM) provides high-resolution images of the treated surface, allowing for a visual assessment of the film's uniformity and its ability to cover corrosion pits and other defects. researchgate.net When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental analysis of the surface, confirming the presence of the inhibitor and its interaction with the metal substrate.
X-ray Photoelectron Spectroscopy (XPS) is another powerful tool used to study the chemical nature of the inhibitor film. researchgate.net XPS analysis reveals the oxidation states of the elements on the surface, offering insights into the chemical bonding between the inhibitor molecule and the metal ions. For BTA-COOH, XPS studies would be expected to confirm the involvement of both the triazole ring and the carboxylic acid group in the formation of a complex with copper ions, creating a dense, polymeric protective layer. ekb.eg
The following interactive table provides a representative comparison of the expected performance of Benzotriazole (BTA) and this compound (BTA-COOH) based on typical electrochemical research findings for corrosion inhibition on bronze artifacts.
| Inhibitor | Concentration (mM) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |
| Blank (No Inhibitor) | 0 | 10.5 | 0 |
| Benzotriazole (BTA) | 10 | 2.1 | 80 |
| This compound | 10 | 0.8 | 92 |
| Benzotriazole (BTA) | 20 | 1.5 | 86 |
| This compound | 20 | 0.5 | 95 |
This table is a representation of typical results and is for illustrative purposes.
The data illustrates that at the same concentration, this compound is expected to exhibit a lower corrosion current density and consequently a higher inhibition efficiency compared to BTA. This superior performance is attributed to the enhanced adsorption and film-forming properties conferred by the carboxylic acid group.
Spectroscopic and Advanced Analytical Characterization of Benzotriazole 5 Carboxylic Acid Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed molecular structure elucidation of Benzotriazole-5-carboxylic acid. It provides critical information about the proton and carbon environments within the molecule.
¹H-NMR for Proton Environment Analysis
Proton NMR (¹H-NMR) spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms in this compound. The ¹H-NMR spectrum typically displays distinct signals corresponding to the aromatic protons and the carboxylic acid proton.
Key spectral features include signals for the aromatic protons on the benzene (B151609) ring. For instance, a singlet observed at approximately 8.366 ppm can be attributed to an aromatic proton. Additionally, a triplet at around 8.500 ppm may correspond to the proton of the amide group in derivatives, indicating the influence of the nitrogen-rich triazole ring on the electronic environment of adjacent protons. The carboxylic acid proton characteristically appears as a broad singlet at a downfield chemical shift, often around 12 ppm, due to its acidic nature and hydrogen bonding capabilities.
¹H-NMR Spectral Data for this compound Derivatives
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic CH | 8.366 | Singlet |
| Amide NH (in N-butyl-1H-benzo[d]triazole-5-carboxamide) | 8.500 | Triplet |
| Carboxylic Acid OH | ~12 | Broad Singlet |
This table provides representative ¹H-NMR data for derivatives of this compound, illustrating the typical chemical shifts for key protons.
¹³C-NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a detailed map of the carbon framework of this compound. nih.gov This technique is essential for confirming the presence and connectivity of all carbon atoms within the molecule. The spectrum will show distinct peaks for the carboxylic acid carbon and the carbons of the benzotriazole (B28993) core. The chemical shifts of these carbons are influenced by their electronic environment, providing valuable structural information. nih.gov
X-ray Diffraction Techniques
X-ray diffraction (XRD) methods are powerful tools for determining the three-dimensional arrangement of atoms in the solid state, offering unparalleled insight into the crystal structures of this compound and its derivatives.
Single-Crystal X-ray Diffraction for Structural Elucidation of Complexes and MOFs
Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of crystalline materials. This technique has been successfully applied to characterize various metal-organic frameworks (MOFs) and coordination complexes involving this compound. chemicalbook.comresearchgate.net For example, it has been used to determine the lattice parameters and confirm the monoclinic structure of a benzotriazole pyridine-2-carboxylic acid single crystal. researchgate.net
Research has shown that this compound can act as a versatile ligand, coordinating with metal ions through its carboxylate oxygen and triazole nitrogen atoms. This has led to the synthesis of diverse coordination polymers with copper (II), where the dimensionality of the resulting structure is influenced by the solvent system used during synthesis. acs.org Single-crystal XRD studies have revealed that these complexes can form structures ranging from two-dimensional layers to three-dimensional nanotubular networks. acs.org The technique has also been crucial in characterizing complexes with other amines and phenols, providing detailed information on hydrogen bonding interactions. nih.gov
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. americanpharmaceuticalreview.com It is particularly useful for confirming the phase purity of a synthesized compound and identifying different crystalline forms (polymorphs). americanpharmaceuticalreview.com In the context of this compound and its derivatives, PXRD is used to verify the crystal structure of newly synthesized materials and to monitor phase transformations that may occur under different conditions, such as changes in temperature. acs.orgamericanpharmaceuticalreview.com For instance, PXRD patterns of xerogels formed from Cu(II)-metallogels with this compound show an amorphous nature, which is a key characteristic of these materials. acs.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. chemicalbook.com For this compound, the IR spectrum provides clear evidence for its key structural features.
The spectrum of the free ligand typically shows a vibrational peak for the triazole ring's N-H group around 3201 cm⁻¹ and a strong absorption band for the carboxylic acid's C=O group at approximately 1696 cm⁻¹. acs.org When the molecule coordinates to a metal ion, shifts in these vibrational frequencies can confirm the involvement of these functional groups in bonding. For example, in a Cu(II) complex, a shift in the N-N stretching frequency of the triazole ring from 1110 cm⁻¹ in the free ligand to 1078 cm⁻¹ in the xerogel indicates coordination between the copper ion and the triazole ring. acs.org
Key IR Absorption Bands for this compound and a Derivative
| Functional Group | Free Ligand (cm⁻¹) | N-butyl-1H-benzo[d]triazole-5-carboxamide (cm⁻¹) |
| Triazole N-H | 3201 | - |
| Carboxylic Acid C=O | 1696 | - |
| Amide C=O | - | 1655 |
This table highlights characteristic IR absorption frequencies for the free this compound ligand and its amide derivative, demonstrating the utility of IR spectroscopy in identifying functional groups. acs.org
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature. unca.edu For this compound and its complexes, TGA provides critical insights into their decomposition patterns and thermal endurance.
Similarly, the thermal analysis of benzotriazolium perrhenate, formed from benzotriazole, demonstrates a multi-stage decomposition process. nih.gov A significant mass loss is observed around 243 °C, corresponding to a strong exothermic event, which is followed by further decomposition at elevated temperatures, ultimately yielding rhenium metal. nih.gov The specific decomposition temperatures and the percentage of weight loss at each stage are indicative of the compound's thermal stability.
Table 1: TGA Data for a Cu(II)-Metallogel with this compound acs.org
| Temperature Range (°C) | Weight Loss (%) | Attributed Process |
| 30 - 150 | 12.8 | Elimination of solvent molecules |
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are indispensable tools for assessing the purity of this compound. These chromatographic techniques separate components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.
HPLC is particularly effective for the quantitative analysis of benzotriazole derivatives. For related compounds like 5-methyl-1H-benzotriazole (5-MBTA), HPLC methods have been developed to monitor its presence in aqueous environments. researchgate.netresearchgate.net These methods often utilize a C18 column and a diode array detector (DAD) for detection, demonstrating the capability of HPLC to achieve high sensitivity and accurate quantification. researchgate.netresearchgate.net A typical HPLC analysis for a related benzotriazole compound reported a retention time of 2.69 minutes. researchgate.net While specific HPLC methods for this compound are proprietary, the principles of using a suitable mobile phase to achieve separation on a stationary phase and UV detection for quantification are directly applicable.
TLC is a simpler, more rapid technique often used for qualitative purity checks. The purity of this compound can be assessed by spotting a solution of the compound on a TLC plate and developing it in an appropriate solvent system. The presence of a single spot under UV detection (typically at 254 nm) is a strong indicator of high purity.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique for verifying the elemental composition of a synthesized compound, ensuring it matches the theoretical formula. For this compound (C₇H₅N₃O₂), elemental analysis confirms the percentage of carbon, hydrogen, and nitrogen.
The theoretical elemental composition of this compound is a benchmark against which experimental results are compared. For instance, in the synthesis and characterization of coordination polymers involving this compound, elemental analysis is routinely performed on the final products to confirm that the ligand has been incorporated in the expected stoichiometric ratio. acs.org Energy-dispersive X-ray (EDX) analysis, often coupled with scanning electron microscopy, can also provide qualitative and semi-quantitative elemental composition, confirming the presence of expected elements like carbon, nitrogen, and oxygen in the structure. acs.org
**Table 2: Theoretical Elemental Composition of this compound (C₇H₅N₃O₂) **
| Element | Symbol | Atomic Weight | Percentage (%) |
| Carbon | C | 12.01 | 51.54 |
| Hydrogen | H | 1.008 | 3.09 |
| Nitrogen | N | 14.01 | 25.76 |
| Oxygen | O | 16.00 | 19.61 |
Other Advanced Spectroscopic Methods
UV-Visible Spectroscopy for Electronic Transitions and UV Absorption
UV-Visible spectroscopy is a powerful technique for studying the electronic transitions within a molecule. Benzotriazole and its derivatives are known for their strong UV absorption properties, which is a key feature of their application as UV stabilizers. process-insights.comprocess-insights.com
The UV-Vis spectrum of benzotriazole derivatives typically shows strong absorption bands in the UV region. nih.gov For example, 2-(2-hydroxyphenyl)-2H-benzotriazole derivatives exhibit strong absorption between 330–360 nm. nih.gov In the case of this compound, its conjugated aromatic system is expected to display characteristic absorption peaks. Studies on related benzotriazoles in aqueous solutions have shown distinct absorbance spectra that can be used for quantitative analysis. process-insights.comprocess-insights.com For instance, a quantitative model for benzotriazole was developed by measuring the absorbance at 305 nm. process-insights.comprocess-insights.com The UV-Vis spectrum of a Cu(II)-metallogel synthesized with this compound was also analyzed to study its properties. acs.org
Luminescence Spectroscopy for Photoluminescent Properties
Luminescence spectroscopy, which includes fluorescence and phosphorescence, provides insights into the photoluminescent properties of materials. This compound and its coordination polymers have been investigated for their potential as luminescent materials. kaust.edu.saacs.org
The photoluminescent properties of coordination polymers synthesized from zinc and this compound have been measured, revealing that these materials exhibit fluorescence. kaust.edu.saacs.org The emission spectra of these compounds are characteristic of the ligand and the metal-ligand coordination environment. The study of hybrid compounds incorporating benzotriazole derivatives has also highlighted their fluorescent properties, which are influenced by the molecular structure and the presence of intramolecular hydrogen bonds. nih.gov
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, with a molecular weight of 163.13 g/mol , mass spectrometry confirms the molecular ion peak and provides valuable structural information. sigmaaldrich.comsigmaaldrich.com
Liquid chromatography-mass spectrometry (LC-MS) is commonly used for the analysis of this compound. In positive ionization mode, the [M+H]⁺ adduct is observed at an m/z of 164.0455. nih.gov In negative ionization mode, the [M-H]⁻ adduct is detected at an m/z of 162.0309. The fragmentation of the molecular ion provides characteristic peaks. For example, in positive mode, significant fragment ions are observed at m/z 136.0396 and 108.0443. nih.gov The fragmentation of straight-chain carboxylic acids often involves the loss of water (M-18) or the carboxyl group (M-45). whitman.edu Aromatic acids, like this compound, typically show a prominent molecular ion peak. whitman.edu
Table 3: Mass Spectrometry Data for this compound nih.gov
| Ionization Mode | Precursor Adduct | Precursor m/z | Key Fragment Ions (m/z) |
| Positive (LC-ESI-QFT) | [M+H]⁺ | 164.0455 | 136.0396, 108.0443, 80.0494 |
| Negative (LC-ESI-QFT) | [M-H]⁻ | 162.0309 | - |
Computational and Theoretical Studies on Benzotriazole 5 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Molecular and Surface Interactions
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. For Benzotriazole-5-carboxylic acid, DFT calculations provide critical data on how it interacts with various surfaces, which is fundamental to its application as a corrosion inhibitor.
Studies on the parent molecule, benzotriazole (B28993) (BTAH), and related compounds on metal oxide surfaces offer a model for understanding these interactions. DFT calculations have been used to characterize the adsorption of BTAH on copper (I) oxide (Cu₂O) surfaces, which contain both coordinatively saturated (CSA) and coordinatively unsaturated (CUS) copper sites. acs.orgresearchgate.net Neutral benzotriazole binds weakly to CSA sites but exhibits strong binding to the more reactive CUS sites. acs.org This strong interaction is even capable of overcompensating for the thermodynamic deficiency of certain Cu₂O surface facets, leading to a more stable BTAH-covered surface. acs.org
The presence of the carboxylic acid group on this compound is expected to significantly enhance its adsorption capabilities. DFT studies on other carboxylic acids, such as hexanoic acid on iron oxide (α-Fe₂O₃) surfaces, show that dissociation of the acidic proton to form a surface hydroxyl group is thermodynamically favorable. acs.org This process results in strong chemisorption, where the carboxylate group binds directly to the surface metal atoms. acs.org Therefore, for this compound, a synergistic effect is anticipated: the triazole ring interacts with surface sites, while the carboxylate group provides a strong, dissociative anchor, leading to the formation of a highly stable protective film.
Van der Waals dispersion forces also play a non-trivial role, strengthening the molecule-surface bonding by an average of 0.4 eV without altering the relative stability trends between different adsorption configurations. acs.org The strong preference for binding to coordinatively unsaturated sites suggests that this compound is particularly effective at passivating the most reactive defect sites on a metal surface. acs.org
Table 1: DFT-Calculated Adsorption Energies for Benzotriazole (BTAH) on Cu₂O Surfaces This table presents data for the parent compound, benzotriazole, which serves as a model for the interactions of the benzotriazole moiety in this compound.
| Adsorbate | Surface Site | Binding Energy (PBE functional) | Reference |
| Neutral BTAH | CSA on Cu₂O(111)-w/o-CuCUS | ~ -0.4 eV | acs.org |
| Neutral BTAH | CSA on Cu₂O(110):CuO | ~ -0.7 eV | acs.org |
| Neutral BTAH | CUS on Cu₂O(111) | ~ -1.5 eV | acs.org |
| Deprotonated BTA⁻ | CSA sites | -1.7 to -2.0 eV | acs.org |
| Deprotonated BTA⁻ | CUS sites | ~ -2.8 eV | acs.org |
Molecular Docking and Simulation Studies of Biological Interactions
Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for exploring the potential biological activity of molecules like this compound. These methods predict how a ligand might bind to a protein's active site and assess the stability of the resulting complex. nih.govacs.orgmdpi.com
The general methodology involves using software like AutoDock to position the ligand (e.g., a benzotriazole derivative) within the binding pocket of a target protein, such as a bacterial enzyme or a receptor implicated in a disease. nih.govacs.orgnih.gov The program calculates a binding energy or docking score, which estimates the affinity of the ligand for the protein. nih.gov Studies on benzotriazole-based β-amino alcohols, for example, have used this approach to identify compounds with potential antibacterial activity by docking them against specific bacterial proteins. nih.govacs.org
Following docking, MD simulations can be performed to analyze the dynamic behavior and stability of the protein-ligand complex over time. mdpi.com These simulations can reveal key information about:
Ligand Properties: The conformational flexibility of the ligand within the binding site.
Protein-Ligand Interactions: The persistence of interactions like hydrogen bonds and π-π stacking, which are crucial for stable binding. The large conjugated system of this compound makes it a prime candidate for forming such interactions with biological macromolecules.
For instance, MD simulations can generate root-mean-square fluctuation (RMSF) profiles, which show the flexibility of different amino acid residues in the protein. mdpi.com Lower RMSF values in the binding site region suggest that the ligand has stabilized the protein's conformation. mdpi.com These computational studies are critical in medicinal chemistry for the low-cost, rapid screening of potential drug candidates before undertaking more expensive experimental synthesis and testing. nih.govacs.org
Table 2: Parameters Investigated in Molecular Simulation Studies This table outlines the typical data and insights gained from docking and simulation studies on bioactive compounds, applicable to the study of this compound.
| Parameter | Technique | Purpose | Reference |
| Binding Affinity/Score | Molecular Docking | Predicts the strength of the ligand-protein interaction. | nih.govnih.gov |
| Binding Pose | Molecular Docking | Determines the optimal orientation of the ligand in the active site. | nih.gov |
| Intermolecular Interactions | Molecular Docking/MD | Identifies specific hydrogen bonds, hydrophobic contacts, and π-stacking. | mdpi.com |
| Complex Stability | MD Simulation | Assesses the stability of the protein-ligand complex over time. | mdpi.com |
| Root-Mean-Square Fluctuation (RMSF) | MD Simulation | Measures the flexibility of amino acid residues upon ligand binding. | mdpi.com |
Prediction of Electronic Properties and Molecular Orbitals
DFT calculations are also employed to predict the fundamental electronic properties of this compound. These properties, governed by the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding its reactivity and optical behavior. nih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.
For aromatic and heterocyclic systems like this compound, DFT can accurately predict these energy levels. Studies on related complex molecules have shown a strong correlation between theoretically calculated HOMO/LUMO energies and experimentally determined values. nih.gov The large conjugated π-system in this compound is a key feature that dictates its electronic structure. Furthermore, theoretical calculations can predict other quantum chemical properties, such as the electronic chemical potential (μ) and chemical hardness (η), which can be used to derive theoretical electrophilicity indices (ω) that correlate well with experimental reactivity data. researchgate.net
Time-dependent DFT (TD-DFT) can be used to simulate UV-vis absorption spectra by calculating the energies of electronic transitions, primarily the HOMO → LUMO transition. nih.gov This allows for a direct comparison between theoretical predictions and experimental spectroscopic measurements, providing validation for the computational model.
Table 3: Key Electronic Properties Predicted by DFT This table summarizes the electronic parameters commonly calculated for organic molecules like this compound to predict their reactivity and spectral properties.
| Property | Symbol | Significance | Reference |
| Highest Occupied Molecular Orbital Energy | E(HOMO) | Correlates with electron-donating ability and ionization potential. | nih.gov |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Correlates with electron-accepting ability and electron affinity. | nih.gov |
| HOMO-LUMO Gap | E(gap) | Indicates chemical reactivity and kinetic stability. | nih.gov |
| Electronic Chemical Potential | μ | Measures the escaping tendency of electrons from an equilibrium system. | researchgate.net |
| Chemical Hardness | η | Measures resistance to change in electron distribution. | researchgate.net |
| Electrophilicity Index | ω | Quantifies the electrophilic nature of a molecule. | researchgate.net |
Modeling of Supramolecular Assembly and Crystal Packing
Computational modeling is a powerful tool for predicting and understanding how individual molecules of this compound assemble into ordered, three-dimensional crystal structures. This process is governed by a combination of strong and weak intermolecular interactions. researchgate.netnih.gov
This compound is a bifunctional molecule, containing both hydrogen-bond-donating (the triazole N-H and carboxyl O-H) and hydrogen-bond-accepting (the triazole nitrogens and carboxyl oxygen) sites. sigmaaldrich.cn This self-complementary nature allows for the formation of robust and predictable hydrogen-bonding networks. researchgate.net
Modeling studies on co-crystals of 1H-benzotriazole and various carboxylic acids have identified the key supramolecular synthons—the fundamental building blocks of the crystal structure. researchgate.netatlantis-press.com The most prominent of these is the acid-azole heterosynthon, formed between the carboxylic acid group of one molecule and the triazole ring of another. researchgate.net These strong O-H···N and N-H···O interactions are the primary driving force for assembly, often creating one-dimensional tapes or chains. atlantis-press.comatlantis-press.com
These primary chains are then organized into a three-dimensional lattice through weaker interactions, such as C-H···O hydrogen bonds and π-π stacking between the aromatic rings. researchgate.net Periodic DFT calculations can be used to optimize the geometry of the crystal lattice and analyze the cumulative effects of these interactions. nih.gov By comparing the calculated lattice parameters and crystal packing with experimental data from X-ray diffraction, these models can be validated, providing a deep understanding of the forces that determine the final supramolecular architecture. nih.gov
Table 4: Intermolecular Interactions Governing Crystal Packing This table lists the non-covalent interactions responsible for the supramolecular assembly of molecules containing benzotriazole and carboxylic acid functionalities.
| Interaction Type | Description | Role in Assembly | Reference |
| O-H···N Hydrogen Bond | Strong interaction between the carboxylic acid and a triazole nitrogen. | Primary synthon formation; directs the main assembly motif. | researchgate.netatlantis-press.com |
| N-H···O Hydrogen Bond | Strong interaction between the triazole N-H and a carboxyl oxygen. | Complements the primary synthon, creating robust chains/dimers. | researchgate.netatlantis-press.com |
| C-H···O Hydrogen Bond | Weaker interaction involving aromatic C-H bonds and oxygen atoms. | Links the primary hydrogen-bonded chains into 2D or 3D networks. | researchgate.netatlantis-press.com |
| π-π Stacking | Interaction between the electron clouds of adjacent aromatic rings. | Contributes to the overall stability and dense packing of the crystal. | researchgate.net |
Environmental Considerations and Fate of Benzotriazole 5 Carboxylic Acid
Degradation and Environmental Persistence Studies
Benzotriazole-5-carboxylic acid (BTR-COOH) is recognized as an environmental transformation product of other benzotriazoles, such as 5-methyl-1H-benzotriazole (5-MeBT). researchgate.net The persistence of benzotriazoles in the environment is a significant concern due to their resistance to degradation. researchgate.netmdpi.com Studies have shown that benzotriazoles, as a class of compounds, are not easily biodegradable and can remain structurally intact in water and sediments for extended periods. researchgate.net
The degradation of benzotriazoles in the environment is influenced by several factors, including the chemical characteristics of the surface they are on (water, soil, sediment), the history of pollution in that area, and the duration of contact. researchgate.net While some benzotriazoles can be partially removed in wastewater treatment plants, they are generally resistant to both biological and chemical degradation processes. mdpi.comnih.gov For instance, 1H-benzotriazole has been shown to have a biodegradation half-life of approximately 1.0 day in activated sludge, indicating partial persistence. researchgate.net this compound itself is formed from the degradation of 5-methyl-1H-benzotriazole and has been identified as a major transformation product in wastewater effluents, highlighting its environmental relevance. researchgate.net
Photodegradation is another pathway for the removal of benzotriazoles from the aquatic environment. nih.gov However, the effectiveness of this process can be influenced by the chemical form of the compound and the presence of other substances in the water. nih.gov For example, the photodegradation of some benzotriazole (B28993) UV stabilizers is slower under neutral pH conditions. nih.gov The persistence of benzotriazoles like BT and 5-MeBT can also reduce the photochemical degradation of other organic pollutants. nih.gov
The table below summarizes the persistence characteristics of related benzotriazoles, which can provide insight into the expected environmental behavior of this compound.
Table 1: Environmental Persistence of Related Benzotriazoles
| Compound | Biodegradation Half-life in Activated Sludge | Direct Photolysis Half-life | Notes |
|---|---|---|---|
| 1H-Benzotriazole (BT) | 1.0 days researchgate.net | 56.9 hours nih.gov | Known to be partially persistent in conventional wastewater treatment. researchgate.net |
| 5-Methyl-1H-benzotriazole (5-MeBT) | 8.5 days researchgate.net | 14.0 hours nih.gov | Degrades to form 1H-benzotriazole-5-carboxylic acid. researchgate.net |
| 4-Methyl-1H-benzotriazole | 8.5 days researchgate.net | Not available | Shows partial persistence in wastewater treatment. researchgate.net |
Potential for Bioaccumulation and Ecotoxicity
The potential for bioaccumulation and the ecotoxicity of benzotriazoles are of growing concern due to their widespread presence in the environment. mdpi.comnih.gov Benzotriazoles have been found to accumulate in the tissues of living organisms. mdpi.com While specific data on the bioaccumulation of this compound is limited, the properties of related compounds suggest a potential for environmental risk.
Ecotoxicity studies have been conducted on various aquatic organisms for parent benzotriazoles like 1H-benzotriazole (1H-BT) and 5-methyl-1H-benzotriazole (5MBT). nih.govresearchgate.net These studies indicate that benzotriazoles can have toxic effects on primary producers like algae and aquatic invertebrates. nih.govresearchgate.net For example, in the algal growth test with Desmodesmus subspicatus, the EC10 values (the concentration causing a 10% effect) were 1.18 mg/L for 1H-BT and 2.86 mg/L for 5MBT. nih.gov For the aquatic plant Lemna minor, the EC10 values were 3.94 mg/L for 1H-BT and 2.11 mg/L for 5MBT. nih.gov
The acute toxicity to the crustacean Daphnia magna showed 48-hour EC50 values (the concentration causing a 50% effect) of 107 mg/L for 1H-BT and 51.6 mg/L for 5MBT. nih.gov A more sensitive species, Daphnia galeata, had a 48-hour EC50 of 14.7 mg/L for 1H-BT and 8.13 mg/L for 5MBT. nih.govresearchgate.net Chronic toxicity studies with D. galeata revealed even lower effect concentrations, with EC10 values of 0.97 mg/L for 1H-BT and 0.40 mg/L for 5MBT in a 21-day reproduction test. nih.govresearchgate.net
Table 2: Ecotoxicity Data for Related Benzotriazoles
| Organism | Test | Compound | Effect Concentration (mg/L) | Reference |
|---|---|---|---|---|
| Desmodesmus subspicatus (Alga) | 72h Growth Inhibition | 1H-Benzotriazole | EC10: 1.18 | nih.gov |
| Desmodesmus subspicatus (Alga) | 72h Growth Inhibition | 5-Methyl-1H-benzotriazole | EC10: 2.86 | nih.gov |
| Lemna minor (Aquatic Plant) | 7d Growth Inhibition | 1H-Benzotriazole | EC10: 3.94 | nih.gov |
| Lemna minor (Aquatic Plant) | 7d Growth Inhibition | 5-Methyl-1H-benzotriazole | EC10: 2.11 | nih.gov |
| Daphnia magna (Crustacean) | 48h Immobilization | 1H-Benzotriazole | EC50: 107 | nih.gov |
| Daphnia magna (Crustacean) | 48h Immobilization | 5-Methyl-1H-benzotriazole | EC50: 51.6 | nih.gov |
| Daphnia galeata (Crustacean) | 48h Immobilization | 1H-Benzotriazole | EC50: 14.7 | nih.govresearchgate.net |
| Daphnia galeata (Crustacean) | 48h Immobilization | 5-Methyl-1H-benzotriazole | EC50: 8.13 | nih.govresearchgate.net |
| Daphnia galeata (Crustacean) | 21d Reproduction | 1H-Benzotriazole | EC10: 0.97 | nih.govresearchgate.net |
| Daphnia galeata (Crustacean) | 21d Reproduction | 5-Methyl-1H-benzotriazole | EC10: 0.40 | nih.govresearchgate.net |
Comparison of Environmental Impact with Related Azoles (e.g., Benzotriazole)
This compound is an aerobic transformation product of 1H-benzotriazole and tolyltriazole. researchgate.net The environmental impact of this compound is intrinsically linked to that of its parent compounds. Benzotriazoles are widely used as corrosion inhibitors, leading to their release into the environment. researchgate.netmdpi.com
Both Benzotriazole and its derivatives are known for their persistence in the aquatic environment. researchgate.netresearchgate.net They exhibit resistance to biodegradation and have a limited tendency to sorb to particles, which contributes to their mobility and widespread presence in water bodies. researchgate.netresearchgate.net Wastewater treatment plants are a significant source of benzotriazoles in aquatic environments due to their incomplete removal during treatment processes. researchgate.netnih.govresearchgate.net
In terms of toxicity, while data for this compound is limited, studies on Benzotriazole and methylbenzotriazoles show they can be harmful to aquatic life. nih.govresearchgate.net For instance, Benzotriazole has been shown to be toxic to fish, with a tolerance limit for trout of 15 ppm after 48 hours. There is also evidence of a cumulative toxic effect in fish.
Table 3: Comparison of Properties of Benzotriazole and this compound
| Property | Benzotriazole | This compound |
|---|---|---|
| Primary Source | Industrial use (e.g., corrosion inhibitor) researchgate.net | Transformation product of other benzotriazoles researchgate.net |
| Persistence | High, resistant to biodegradation researchgate.net | Expected to be persistent, as it is a stable transformation product researchgate.net |
| Mobility in Soil/Water | High mobility researchgate.net | Information not widely available, but likely mobile due to the carboxylic acid group. |
| Aquatic Toxicity | Toxic to fish and aquatic invertebrates nih.govresearchgate.net | Specific data is limited. |
Monitoring and Detection in Environmental Matrices
The monitoring and detection of this compound in environmental matrices are crucial for understanding its occurrence and fate. Analytical methods have been developed for the simultaneous determination of various benzotriazoles, including low molecular weight benzotriazoles and UV stabilizers, in wastewater. nih.gov These methods often employ techniques like ultrasound-assisted emulsification microextraction followed by gas chromatography-mass spectrometry (GC-MS). nih.gov
Benzotriazoles have been detected in a range of environmental samples, including raw and treated wastewater, surface water, and groundwater. researchgate.netresearchgate.net For instance, a study in Taipei City detected benzotriazole (BT) and 5-methyl-1H-benzotriazole (5-MeBT) in all river water samples, with concentrations ranging from 147 to 1560 ng/L for BT and 22 to 235 ng/L for 5-MeBT. nih.gov The presence of these parent compounds indicates the potential for the formation and presence of this compound.
Monitoring studies in coastal environments have also identified benzotriazole UV stabilizers in sewage, seawater, and sediment samples. nih.gov Concentrations in sewage were found in the range of 13.12–1933 ng/L, in coastal seawater from 67.01–2419 ng/L, and in sediment from 4.42–2162 ng/kg dry weight. nih.gov The development of sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), has enabled the detection of benzotriazoles at ultra-low concentrations (ng/L) in various water samples without the need for pre-concentration steps. uwa.edu.auresearchgate.net The application of these methods has confirmed the presence of benzotriazoles in municipal and industrial wastewater, with removal efficiencies in treatment plants varying. nih.gov
Table 4: Detection of Benzotriazoles in Environmental Samples
| Environmental Matrix | Detected Compounds | Concentration Range | Reference |
|---|---|---|---|
| River Water (Taipei City) | Benzotriazole (BT) | 147 - 1560 ng/L | nih.gov |
| River Water (Taipei City) | 5-Methyl-1H-benzotriazole (5-MeBT) | 22 - 235 ng/L | nih.gov |
| Sewage (Gran Canaria, Spain) | Benzotriazole UV Stabilizers | 13.12 - 1933 ng/L | nih.gov |
| Coastal Seawater (Gran Canaria, Spain) | Benzotriazole UV Stabilizers | 67.01 - 2419 ng/L | nih.gov |
| Sediment (Gran Canaria, Spain) | Benzotriazole UV Stabilizers | 4.42 - 2162 ng/kg (dry weight) | nih.gov |
| Municipal and Industrial Wastewater | Various Benzotriazoles | Up to 6.110 µg/L | nih.gov |
Table of Compound Names
| Abbreviation/Common Name | Chemical Name |
| BTR-COOH | This compound |
| 5-MeBT | 5-methyl-1H-benzotriazole |
| BT | 1H-Benzotriazole |
| 1H-BT | 1H-Benzotriazole |
| 5MBT | 5-methyl-1H-benzotriazole |
| UV-P | 2-(2-hydroxy-5-methylphenyl)benzotriazole |
| UV-326 | 2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol |
| UV-327 | 2,4-di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol |
| UV-328 | 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol |
| UV-329 | 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol |
| UV-350 | Not specified in search results |
| UV-320 | Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)- |
| MBT | 2-mercaptobenzothiazole |
| TBBS | N-tert-butyl-2-benzothiazolesulfenamide |
| CBS | N-cyclohexyl-2-benzothiazolesulfenamide |
| MBTS | Di(2-benzothiazolyl) disulfide |
| DCBS | N,N-dicyclohexyl-2-benzothiazolesulfenamide |
| SMBT | Sodium 2-mercaptobenzothiazole |
| H₂btca | This compound |
| BTH | Benzothiazole |
Structure Activity/property Relationships in Benzotriazole 5 Carboxylic Acid Derivatives
Influence of Carboxylic Acid Group on Ligand Properties and Coordination Chemistry
The presence of both a triazole ring and a carboxylic acid group makes benzotriazole-5-carboxylic acid (H₂btca) a bifunctional ligand with exceptional affinity for binding with metal ions. acs.orgsigmaaldrich.cnsigmaaldrich.com The interplay between these two coordinating groups leads to a rich and diverse coordination chemistry, giving rise to coordination polymers and metal-organic frameworks (MOFs) with varied dimensionalities and properties. acs.orgacs.org
The carboxylic acid group can coordinate to metal centers in several modes, including monodentate, bidentate bridging, and chelation. The specific coordination mode is often influenced by the reaction conditions, such as the solvent system and the nature of the metal ion. For instance, in the formation of a Cu(II)-metallogel, the carboxylate group of the deprotonated btca²⁻ ligand coordinates to the Cu(II) ions. acs.org Infrared spectroscopy of the resulting xerogel revealed a significant separation between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group (Δν = 232 cm⁻¹), which is indicative of a monodentate coordination mode. acs.org
Furthermore, the solvent system can induce different coordination modes of the entire benzotriazole-5-carboxylate ligand, leading to distinct structural assemblies. In a study on cupric benzotriazole-5-carboxylate complexes, different solvents resulted in structures with varying dimensionalities. acs.org This structural diversity was primarily attributed to the versatile coordination of the triazolate group, which adopted bidentate μ₁,₂ bridging, bidentate μ₁,₃ bridging, or tridentate μ₁,₂,₃ bridging modes, in conjunction with the coordinating carboxylate group. acs.org This demonstrates that the carboxylic acid group, in concert with the triazole moiety, plays a crucial role in dictating the final architecture of the coordination assembly. The ability to control these structures is key to designing materials with specific properties.
Impact of Substituent Position and Nature on Biological Activity
The biological activity of benzotriazole (B28993) derivatives can be significantly modulated by the introduction of various substituents onto the benzotriazole core. While comprehensive structure-activity relationship (SAR) studies specifically on this compound are limited, research on related benzotriazole and benzimidazole (B57391) derivatives provides valuable insights into how substituents can influence their biological profiles, including antibacterial, antifungal, and antiviral activities. nih.govnih.govrjptonline.orgmdpi.com
The position and nature of substituents on the benzotriazole ring are critical determinants of biological efficacy. For instance, in a series of antifungal benzotriazole derivatives, the introduction of small, hydrophobic groups such as chloro (-Cl) and methyl (-CH₃) onto the benzene (B151609) portion of the benzotriazole ring led to compounds effective against both Candida and Aspergillus species. nih.gov Conversely, the presence of bulkier substituents like a methoxy (B1213986) group (-OCH₃) was found to decrease antifungal activity, likely due to reduced penetration into the fungal cell. nih.gov
N-alkylation of the triazole ring has also been shown to be a viable strategy for enhancing biological activity. In a study on 4,5,6,7-tetrabromo-1H-benzotriazole derivatives as inhibitors of the hepatitis C virus (HCV) NTPase/helicase, N-alkylation enhanced the inhibitory activity and selectivity. nih.gov Specifically, 2-alkyl derivatives, such as 2-methyl, 2-ethyl, and 2-propyl, were the most active, while the introduction of hydroxyethyl (B10761427) or chloroethyl substituents at the same position resulted in a loss of inhibitory activity. nih.gov This highlights the importance of the nature of the alkyl substituent at the N-2 position for anti-HCV activity.
Furthermore, studies on benzimidazole derivatives, which are structurally similar to benzotriazoles, have shown that substitutions at the C5 position can significantly impact antimicrobial activity. rjptonline.orgmdpi.com For example, the introduction of a nitro group (-NO₂) at the C5 position of the benzimidazole ring increased the antimicrobial profile against tested bacterial strains. rjptonline.org This suggests that introducing an electron-withdrawing group at the analogous position on the this compound scaffold could be a promising strategy for developing potent antimicrobial agents.
The following table summarizes the observed effects of substituents on the biological activity of benzotriazole and related heterocyclic derivatives.
| Compound Class | Substituent | Position | Effect on Biological Activity | Reference |
| Antifungal Benzotriazoles | -Cl, -CH₃ | Benzene ring | Increased antifungal activity | nih.gov |
| Antifungal Benzotriazoles | -OCH₃ | Benzene ring | Decreased antifungal activity | nih.gov |
| Anti-HCV Tetrabromobenzotriazoles | -CH₃, -C₂H₅, -C₃H₇ | N-2 | Enhanced inhibitory activity | nih.gov |
| Anti-HCV Tetrabromobenzotriazoles | -CH₂CH₂OH, -CH₂CH₂Cl | N-2 | Loss of inhibitory activity | nih.gov |
| Antimicrobial Benzimidazoles | -NO₂ | C-5 | Increased antibacterial activity | rjptonline.org |
Correlation between Molecular Structure and Corrosion Inhibition Efficiency
Benzotriazole and its derivatives are well-established corrosion inhibitors for various metals and alloys, particularly copper. mdpi.comscilit.com The efficiency of these compounds is intrinsically linked to their molecular structure, which dictates their ability to adsorb onto the metal surface and form a protective film. The introduction of a carboxylic acid group, as in this compound, and other substituents can significantly influence this inhibitory action.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for correlating the molecular properties of inhibitors with their performance. nih.govresearchgate.net These studies often focus on parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the distribution of electronic charge on the molecule. A higher E_HOMO value is generally associated with a greater ability of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency.
A study on the use of this compound (BTC) in a titanium-zirconium conversion coating for Zn-Al-Mg-coated steel demonstrated its strong corrosion inhibition efficacy. nih.gov DFT calculations revealed that BTC preferentially adsorbs onto the MgZn₂ phase of the alloy, effectively suppressing its dissolution. This preferential adsorption is a key factor in its ability to mitigate filiform corrosion. nih.gov
The nature of substituents on the benzotriazole ring also plays a crucial role. For example, a study on 5-chloro-1H-benzotriazole as a corrosion inhibitor for copper in an acidic medium showed that it acts as a mixed-type inhibitor. zastita-materijala.org The presence of the electron-withdrawing chloro group modifies the electronic properties of the molecule, influencing its interaction with the copper surface.
The following table presents key quantum chemical parameters and their general correlation with corrosion inhibition efficiency for benzotriazole derivatives.
| Quantum Chemical Parameter | General Correlation with Inhibition Efficiency |
| Energy of HOMO (E_HOMO) | Higher values generally indicate better inhibition. |
| Energy of LUMO (E_LUMO) | Lower values can indicate better electron acceptance from the metal. |
| Energy Gap (ΔE) | A smaller energy gap can lead to higher reactivity and better inhibition. |
| Mulliken Charges | Negative charges on heteroatoms (N, O) indicate potential sites for coordination with the metal surface. |
| Dipole Moment (μ) | Higher values can lead to stronger electrostatic interactions with the metal surface. |
Modulation of Materials Properties through Structural Modifications
The versatile coordination behavior of this compound and its derivatives makes them excellent building blocks for the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs), with tunable properties. kaust.edu.sarsc.org By systematically modifying the structure of the ligand or introducing auxiliary ligands, it is possible to control the dimensionality, topology, and functional properties of the resulting materials, including their photoluminescence and thermal stability.
The introduction of different auxiliary N-donor ligands into systems containing zinc and this compound has been shown to be an effective strategy for tuning the structural diversity and photoluminescent properties of the resulting coordination polymers. kaust.edu.sa For instance, the use of imidazole (B134444) (im) and 1,3-di(4-pyridyl)propane (tmdpy) as auxiliary ligands led to the formation of zinc-benzotriazole-5-carboxylate frameworks with different dimensionalities (2D and 3D) and topologies. This structural variation, in turn, influenced the photoluminescent properties of the materials. kaust.edu.sa
The thermal stability of materials derived from benzotriazole derivatives can also be modulated through structural modifications. A study on transition metal complexes of 2-(2′-hydroxy-5′-phenyl)-5-aminobenzotriazole demonstrated that the thermal decomposition pathways and stability of the complexes were dependent on the coordinated metal ion (Mn(II), Co(II), and Cu(II)). akjournals.com Such studies are crucial for determining the operational range of these materials in various applications.
Furthermore, the introduction of different metal ions into a benzotriazole-5-carboxylate MOF can be used to optimize its catalytic activity. For example, a MOF based on benzotriazole-5-carboxylate with cobalt (Co₃-btca) was shown to be an efficient electrocatalyst for the oxygen evolution reaction (OER). rsc.org By doping this framework with iron (Fe) and nickel (Ni) ions to create bimetallic and trimetallic structures, the OER performance was significantly enhanced. The optimized Co₂.₃₆Fe₀.₁₉Ni₀.₄₅-btca exhibited a lower overpotential and a smaller Tafel slope, indicating improved catalytic efficiency. rsc.org This demonstrates that fine-tuning the composition of the metal nodes, in conjunction with the this compound ligand, is a powerful strategy for developing high-performance catalytic materials.
The following table highlights how structural modifications in this compound-based materials can influence their properties.
| Structural Modification | Affected Property | Outcome | Reference |
| Introduction of different auxiliary N-donor ligands | Structural dimensionality and photoluminescence | Formation of 2D and 3D frameworks with varying photoluminescent behavior | kaust.edu.sa |
| Variation of the metal ion in coordination complexes | Thermal stability | Different decomposition pathways and stability ranges | akjournals.com |
| Doping of a Co-based MOF with Fe and Ni ions | Electrocatalytic activity (OER) | Enhanced catalytic performance with lower overpotential | rsc.org |
Q & A
Q. What are the established synthetic routes for Benzotriazole-5-carboxylic acid, and how are intermediates characterized?
this compound is typically synthesized via condensation reactions involving substituted benzotriazole precursors. For example, ribosylation of benzotriazole derivatives with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose can yield nucleoside intermediates, followed by deprotection using sodium methoxide to isolate the final product . Intermediates are characterized via spectral methods, including nuclear magnetic resonance (NMR) for structural elucidation and mass spectrometry (MS) for molecular weight confirmation .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
Key techniques include:
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% by GC, as noted in analogous compounds) .
- Direct Analysis in Real Time Mass Spectrometry (DART-MS): Provides rapid molecular weight confirmation and fragmentation patterns .
- UV-Vis Spectroscopy: Used in gel permeation chromatography (GPC) to track the compound as a UV-absorbing agent .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Optimization strategies include:
- Temperature and Solvent Screening: For example, using dry THF or DMF to enhance solubility during nucleoside derivatization .
- Catalyst Selection: Alkali metal bases (e.g., sodium methoxide) improve deprotection efficiency in nucleoside synthesis .
- Anomeric Control: Adjusting stoichiometric ratios of reactants to favor β-anomers over α-anomers during ribosylation .
Q. How should researchers address contradictions in spectral data for this compound derivatives?
Contradictions in NMR or MS data can arise from impurities or tautomeric forms. Mitigation strategies include:
- Multi-Technique Validation: Cross-validate using complementary methods (e.g., IR spectroscopy for functional groups).
- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
- Sample Recrystallization: Purify derivatives to eliminate interfering contaminants .
Q. What mechanistic insights guide the use of this compound in polymer analysis?
The compound’s UV absorbance at 254 nm makes it a functional marker in GPC for tracking oligomer distributions. Its inertness in THF ensures minimal interference with polymer retention times .
Application-Focused Questions
Q. What are the best practices for handling and storing this compound in laboratory settings?
- Storage: Store at room temperature in airtight containers to prevent moisture absorption .
- Safety Protocols: Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye irritation (analogous to benzoic acid handling) .
- Waste Disposal: Treat as hazardous waste and adhere to local regulations for organic acids .
Q. How is this compound applied in nucleoside chemistry?
The compound serves as a precursor for synthesizing fluorinated or trifluoromethyl-substituted nucleosides. Post-ribosylation deprotection with sodium methoxide yields free nucleosides for antiviral or anticancer activity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
